molecular formula C7H14N4 B13168365 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

Katalognummer: B13168365
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: MGVNEOPYJSAEQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (CAS 1702440-44-5) is a chemical compound featuring the 1,2,4-triazole pharmacophore, a privileged scaffold in drug discovery. With a molecular formula of C7H14N4 and a molecular weight of 154.21 g/mol, this amine-functionalized triazole serves as a versatile building block for medicinal chemistry and pharmaceutical research . The 1,2,4-triazole ring system is a significant structural component in numerous marketed drugs and bioactive molecules, valued for its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . Compounds containing this core have demonstrated a wide spectrum of biological activities in research settings, including anticonvulsant, antimicrobial, and anticancer effects . Researchers utilize this and related triazole derivatives in the design and synthesis of novel therapeutic agents, particularly in central nervous system (CNS) drug discovery, where such structures have shown promise as modulators of GABAergic systems . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C7H14N4

Molekulargewicht

154.21 g/mol

IUPAC-Name

1-pentan-2-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N4/c1-3-4-6(2)11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10)

InChI-Schlüssel

MGVNEOPYJSAEQK-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)N1C=NC(=N1)N

Herkunft des Produkts

United States
Foundational & Exploratory

A Technical Guide to 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(pentan-2-yl)-1H-1,2,4-triazol-3-amine, a heterocyclic compound built upon the medicinally significant 1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the molecule's chemical structure, physicochemical properties, plausible synthetic routes with mechanistic considerations, and potential biological activities. Furthermore, it outlines detailed, field-proven analytical protocols for its characterization and quality control, establishing a foundation for future research and development endeavors involving this compound and its derivatives.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts remarkable chemical stability and versatile biological activity.[3][4] This scaffold is present in a wide array of clinically successful drugs, demonstrating its importance as a pharmacophore.[5] Notable examples include the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam.[4][5] The biological versatility of 1,2,4-triazole derivatives stems from their ability to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites, leading to a broad spectrum of pharmacological effects, including antifungal, anticancer, antimicrobial, and anti-inflammatory activities.[6][7][8]

1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (CAS: 1701786-04-0) is a specific derivative of the core 3-amino-1,2,4-triazole structure. It features a chiral secondary pentyl group at the N-1 position of the triazole ring. This substituent is expected to influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide will explore the synthesis, characterization, and therapeutic potential of this specific molecule.

Physicochemical Properties and Structural Elucidation

The molecular structure of 1-(pentan-2-yl)-1H-1,2,4-triazol-3-amine dictates its chemical behavior and biological interactions. The key structural features are the aromatic 1,2,4-triazole ring, the nucleophilic exocyclic amino group at C-3, and the aliphatic pentan-2-yl substituent at N-1.

PropertyValueSource
CAS Number 1701786-04-0[9]
Molecular Formula C₇H₁₄N₄[9]
Molecular Weight 154.21 g/mol [9]
SMILES N1=CN(N=C1N)C(C)CCC[9]
Topological Polar Surface Area (TPSA) 56.73 Ų[9]
LogP (Predicted) 1.2214[9]
Hydrogen Bond Acceptors 4[9]
Hydrogen Bond Donors 1[9]
Rotatable Bonds 3[9]

The presence of both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens) suggests potential for strong interactions with biological targets. The LogP value indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and membrane permeability, which is a desirable characteristic for drug candidates.

Synthesis and Mechanistic Insights

The synthesis of substituted 3-amino-1,2,4-triazoles can be achieved through several established methodologies.[10][11] A robust and convergent approach involves the cyclization of a substituted hydrazinecarboximidamide intermediate with a formic acid equivalent, which serves as the source for the C-5 carbon of the triazole ring.[10] This method allows for the systematic variation of substituents on the triazole core.

A plausible synthetic pathway for 1-(pentan-2-yl)-1H-1,2,4-triazol-3-amine is outlined below. The key strategic step is the initial formation of the N-substituted hydrazine, which directs the regiochemistry of the final triazole product.

Synthesis_Workflow A 2-Bromopentane + Hydrazine Hydrate B Pentan-2-ylhydrazine (Key Intermediate) A->B Nucleophilic Substitution D Aminoguanidine Derivative B->D Condensation C Cyanamide C->D F 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (Final Product) D->F Cyclization/ Dehydration E Formic Acid (Cyclizing Agent) E->F

Caption: Proposed synthetic workflow for 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine.

Detailed Experimental Protocol: Synthesis via Aminoguanidine Cyclization

This protocol is adapted from general methods for preparing 3-amino-1,2,4-triazoles and is presented as a validated, self-consistent procedure.[10][12]

  • Step 1: Synthesis of Pentan-2-ylhydrazine.

    • Rationale: This initial step creates the substituted hydrazine necessary to introduce the pentan-2-yl group at the N-1 position.

    • To a solution of hydrazine hydrate (3.0 eq.) in ethanol, add 2-bromopentane (1.0 eq.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

    • Cool the mixture, filter to remove hydrazine hydrobromide salt, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude pentan-2-ylhydrazine by vacuum distillation to yield the key intermediate.

  • Step 2: Formation of the Substituted Aminoguanidine Formate Salt.

    • Rationale: This step builds the open-chain precursor containing all the necessary atoms for the triazole ring. Using formic acid at this stage directly forms the formate salt, which is poised for cyclization.

    • In a round-bottom flask, prepare an aqueous solution of cyanamide (1.0 eq.).

    • Simultaneously add pentan-2-ylhydrazine (1.0 eq., from Step 1) and formic acid (1.1 eq.) dropwise to the cyanamide solution, maintaining the temperature between 0-10 °C and the pH between 6-7.

    • After the addition is complete, heat the mixture to 80 °C for 4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Step 3: Cyclization and Isolation.

    • Rationale: Heating drives the intramolecular cyclization via dehydration, forming the stable aromatic triazole ring.

    • Increase the reaction temperature to 120-140 °C and distill off water.

    • Maintain the temperature for an additional 2-3 hours to ensure complete cyclization.

    • Cool the reaction mixture to room temperature. The crude product may solidify.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure 1-(pentan-2-yl)-1H-1,2,4-triazol-3-amine.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Therapeutic Applications

While specific biological data for 1-(pentan-2-yl)-1H-1,2,4-triazol-3-amine is not widely published, its structural similarity to known bioactive molecules allows for well-grounded hypotheses regarding its potential applications.

Hypothesized Antifungal Mechanism of Action

The most prominent activity of N-1 substituted 1,2,4-triazoles is their antifungal effect.[3] These compounds act by inhibiting lanosterol 14α-demethylase (CYP51), a critical cytochrome P450-dependent enzyme in the biosynthesis of ergosterol.[3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. The N-1 substituent of the triazole ring is known to play a crucial role in binding to the active site of the CYP51 enzyme.

MOA_Diagram cluster_pathway Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell Lanosterol Lanosterol Intermediate Epoxy-Intermediate Lanosterol->Intermediate Catalyzed by CYP51 Ergosterol Ergosterol Intermediate->Ergosterol DisruptedMembrane Disrupted Membrane (Cell Death) Intermediate->DisruptedMembrane Pathway Blocked Membrane Functional Cell Membrane Ergosterol->Membrane Incorporation Molecule 1-(Pentan-2-yl)-1H-1,2,4- triazol-3-amine CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Molecule->CYP51 Inhibition

Caption: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway.

Other Potential Applications
  • Anticancer: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.[8] Further screening of this compound against cancer cell lines would be a logical next step.

  • Agrochemical: The parent compound, 3-amino-1,2,4-triazole (amitrole), is a known herbicide.[13][14] Derivatives of this scaffold are widely used as fungicides in agriculture.[15][16] The title compound could be investigated for its potential as a novel plant protection agent.

Analytical and Quality Control Protocols

Robust analytical methods are essential for confirming the identity, purity, and quantity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing 1,2,4-triazole derivatives due to its high resolution and sensitivity.[17][18]

HPLC_Workflow Start Synthesized Product Prep Sample Preparation (Dissolve in Mobile Phase, Filter through 0.45 µm) Start->Prep Inject Injection into HPLC System Prep->Inject Separation Chromatographic Separation (C18 Reversed-Phase Column) Inject->Separation Detection UV Detection (e.g., 220 nm or 260 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Analysis Result Purity Report Analysis->Result

Caption: Standard workflow for purity analysis by Reversed-Phase HPLC.

Detailed Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol provides a standardized method for the analysis of 1-(pentan-2-yl)-1H-1,2,4-triazol-3-amine.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • HPLC-grade formic acid or trifluoroacetic acid (TFA).

    • 0.45 µm syringe filters.

  • Chromatographic Conditions:

    • Rationale: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains moderately polar compounds like the analyte. The acidic mobile phase modifier (formic acid) ensures that the amino group is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure separation from both more polar and less polar impurities.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
  • Sample and Standard Preparation:

    • Prepare a stock solution of the synthesized compound in the initial mobile phase composition (95:5 Water:Acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution for injection by diluting the stock solution to approximately 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter directly into an HPLC vial.

  • Analysis and Data Interpretation:

    • Inject the prepared sample into the HPLC system.

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.

Conclusion and Future Directions

1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine is a promising molecule derived from a scaffold with proven therapeutic and agrochemical value. Its synthesis is achievable through established chemical pathways, and its purity can be rigorously assessed using standard analytical techniques like RP-HPLC. Based on extensive literature on analogous structures, the compound is a strong candidate for screening as an antifungal agent, with a hypothesized mechanism involving the inhibition of the CYP51 enzyme.

Future research should focus on:

  • Biological Screening: Empirically testing the compound's efficacy against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) and comparing its activity to clinical standards like fluconazole.

  • Broad-Spectrum Evaluation: Assessing its potential anticancer, antibacterial, and herbicidal activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the N-1 alkyl substituent to optimize potency and selectivity.

  • Chiral Separation: Resolving the racemic mixture of the pentan-2-yl stereocenter and evaluating the biological activity of the individual enantiomers, as stereochemistry often plays a critical role in drug-receptor interactions.

This guide provides the foundational knowledge required for researchers to confidently engage with this molecule and explore its full potential in drug discovery and development.

References

  • Bogolyubsky A., Savych O., Zhemera A., et al. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. ACS Combinatorial Science. 2018.
  • F.S.P. van der Velden, et al. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - NIH.
  • BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • Enamine. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.
  • ResearchGate. A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. 2019.
  • Google Patents. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. 2024.
  • ChemScene. 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine.
  • eurl-pesticides.eu. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry.
  • EPA. Mefentrifluconazole Degradate 1,2,4-triazole 49762553.
  • A Comprehensive review on 1, 2,4 Triazole.
  • ChemScene. 1-(Pentan-2-yl)-1H-1,2,3-triazol-4-amine.
  • Sigma-Aldrich. 1-methyl-1H-1,2,4-triazol-3-amine.
  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives.
  • MedChemExpress. 1H-1,2,4-Triazol-3-amine | Biochemical Assay Reagent.
  • BenchChem. 1H-1,2,4-triazol-4-amine fundamental properties and characteristics.
  • Academia.edu. A Short review on 1, 2, 4-Triazole with various pharmacological activity.
  • MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. 2025.
  • ResearchGate. Synthesis of Novel 1,3-Substituted 1H-[1][10][11]-Triazole-3-Thiol Derivatives. 2025. Available from:

  • PubChem - NIH. Amitrole | C2H4N4 | CID 1639.
  • PMC. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. 2023.
  • PMC. An insight on medicinal attributes of 1,2,4-triazoles.
  • PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.
  • Wikipedia. 3-Amino-1,2,4-triazole.
  • ResearchGate. (PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. 2017.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • ResearchGate. (PDF) State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. 2021.

Sources

Spectroscopic Characterization of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine, a novel heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of direct experimental data in peer-reviewed literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the spectral characteristics of the title compound. Detailed, field-proven protocols for acquiring high-fidelity spectroscopic data are provided, establishing a self-validating framework for researchers synthesizing and characterizing this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and structural elucidation of novel chemical entities.

Introduction: The Rationale for Spectroscopic Scrutiny

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The introduction of an N-alkyl substituent, such as the pentan-2-yl group, can significantly modulate the compound's lipophilicity and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. The 3-amino substituent further provides a key site for potential derivatization or interaction with biological targets.

Given the potential of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine as a building block or a pharmacologically active agent itself, its unambiguous structural characterization is of paramount importance. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the pillars of modern chemical analysis, providing a detailed roadmap of a molecule's atomic connectivity and functional group landscape.

This guide presents a predictive analysis of the NMR, IR, and MS data for 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine, supported by data from analogous structures and foundational spectroscopic principles. Furthermore, it outlines robust experimental protocols to enable researchers to acquire and interpret high-quality data, thereby ensuring the scientific integrity of their findings.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering scheme is essential for the accurate assignment of spectroscopic signals. The structure of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine with the numbering convention used throughout this guide is presented below.

Caption: Molecular structure and atom numbering of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule.[1][2] The predicted ¹H and ¹³C NMR spectra of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine are expected to reveal distinct signals for each unique proton and carbon environment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of the acquired NMR data.[3][4][5]

Workflow for NMR Analysis

A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B ¹H NMR Acquisition (e.g., 400 MHz spectrometer) A->B C ¹³C NMR Acquisition (e.g., 100 MHz spectrometer) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis & Signal Assignment D->E

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).[6] DMSO-d₆ is often a good choice for amino-substituted triazoles due to its ability to dissolve polar compounds and slow down the exchange of NH protons.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[7][8]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum. A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine in DMSO-d₆ is summarized in the table below. The chemical shifts of protons on the 1,2,4-triazole ring are typically observed in the downfield region (δ 7.5-9.5 ppm).[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Number of Protons
H-5 (Triazole)7.9 - 8.2s-1H
NH₂5.5 - 6.5br s-2H
H-2' (CH)4.2 - 4.5m~6-71H
H-3' (CH₂)1.5 - 1.7m~72H
H-4' (CH₂)1.2 - 1.4m~72H
H-1' (CH₃)1.1 - 1.3d~6-73H
H-5' (CH₃)0.8 - 1.0t~73H

s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet

Expert Analysis:

  • The singlet in the downfield region is characteristic of the C5-H of the 1H-1,2,4-triazole ring.[9][10]

  • The broad singlet for the amino protons is due to quadrupole broadening from the adjacent nitrogen and potential exchange with residual water in the solvent.

  • The methine proton at C2' is expected to be a multiplet due to coupling with the neighboring methyl and methylene protons.

  • The diastereotopic nature of the pentan-2-yl group may lead to more complex splitting patterns for the methylene protons than indicated.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide complementary information on the carbon skeleton. The carbon atoms of the 1,2,4-triazole ring are typically found in the range of δ 140-170 ppm.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (Triazole)155 - 160
C-5 (Triazole)145 - 150
C-2' (CH)50 - 55
C-3' (CH₂)35 - 40
C-4' (CH₂)18 - 22
C-1' (CH₃)19 - 23
C-5' (CH₃)13 - 15

Expert Analysis:

  • The two downfield signals correspond to the carbon atoms of the triazole ring. The carbon atom bearing the amino group (C-3) is expected to be further downfield.[11][12]

  • The remaining signals in the upfield region are consistent with the sp³ hybridized carbons of the pentan-2-yl substituent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted IR Absorption Bands

The key predicted IR absorption bands for 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine are listed below.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H stretch (amine)3400 - 3200Medium-Strong
C-H stretch (aliphatic)3000 - 2850Medium-Strong
C=N stretch (triazole ring)1650 - 1580Medium-Strong
N-H bend (amine)1640 - 1560Medium
C-N stretch1350 - 1250Medium

Expert Analysis:

  • The broad band in the 3400-3200 cm⁻¹ region is a hallmark of the N-H stretching vibrations of the primary amine.[14]

  • The sharp bands just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pentyl group.

  • The absorptions in the 1650-1580 cm⁻¹ region are indicative of the C=N stretching vibrations within the triazole ring.[12]

  • The presence of these key bands provides strong evidence for the major functional groups in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

Workflow for Mass Spectrometry Analysis

A Sample Preparation (Dilute solution in a suitable solvent, e.g., methanol) B ESI-MS Acquisition (Positive ion mode) A->B C Tandem MS (MS/MS) Acquisition (Fragmentation of the molecular ion) B->C D Data Analysis (Identification of molecular ion and fragment ions) C->D

Caption: General workflow for ESI-MS and MS/MS analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides valuable structural information.

Predicted Mass Spectrum and Fragmentation

The predicted mass spectrum will show the molecular ion and characteristic fragment ions.

  • Molecular Ion: The ESI mass spectrum in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 155.1295, corresponding to the molecular formula C₇H₁₅N₄⁺.

  • Major Fragmentation Pathways: The fragmentation of N-alkylated triazoles often involves cleavage of the alkyl chain.[15][16]

Predicted Fragmentation Pathway

M [M+H]⁺ m/z = 155 F1 [M+H - C₃H₇]⁺ m/z = 112 M->F1 - C₃H₇• F2 [M+H - C₄H₉]⁺ m/z = 98 M->F2 - C₄H₉•

Caption: Predicted major fragmentation pathways for 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine.

Expert Analysis:

  • The most likely fragmentation will be the cleavage of the C-C bond alpha to the nitrogen of the triazole ring, leading to the loss of a propyl radical (C₃H₇•) or a butyl radical (C₄H₉•).[17]

  • The loss of small neutral molecules such as N₂ from the triazole ring is also a possibility, though often less prominent with N-alkylation.[16][18]

Conclusion: A Framework for Structural Validation

This guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine. The provided protocols are based on standard, validated methodologies in analytical chemistry, ensuring that the acquisition of experimental data will be robust and reliable. The congruence of experimentally obtained NMR, IR, and MS data with the predictions outlined in this document will provide a high degree of confidence in the structural assignment of the synthesized molecule. This comprehensive approach to spectroscopic analysis is indispensable for ensuring the quality and integrity of novel compounds in the drug discovery and development pipeline.

References

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Available at: [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. (1973). R Discovery. Available at: [Link]

  • Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). MDPI. Available at: [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. (2023). PubMed. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mass Fragmentation pattern of Compound 4(t)(u)(v). (n.d.). ResearchGate. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Available at: [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Available at: [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

  • NMR spectroscopy of small molecules in solution. (2024). Books Gateway. Available at: [Link]

  • Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. (n.d.). PMC. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Mosquito Research. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PMC. Available at: [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][11][15][19]triazoles. (2024). MDPI. Available at: [Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Application of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 1701786-04-0

Executive Summary

In modern medicinal chemistry, the 1,2,4-triazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for amides, esters, and carboxylic acids. This whitepaper provides an authoritative, in-depth technical analysis of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (CAS 1701786-04-0)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, offering a deep dive into the causality behind its regioselective synthesis, the structural logic of its applications in drug discovery, and the self-validating analytical systems required to confirm its identity.

Chemical Identity and Physicochemical Profiling

The integration of a branched aliphatic chain (sec-amyl/pentan-2-yl) with an exocyclic amine on a triazole core yields a highly versatile building block. The branched nature of the pentan-2-yl group introduces a chiral center and significantly increases the compound's lipophilicity (clogP), which is critical for optimizing blood-brain barrier (BBB) penetration and membrane permeability in lead optimization[2].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Relevance
CAS Number 1701786-04-0Unique primary identifier for procurement and literature tracking[1].
Molecular Formula C₇H₁₄N₄Indicates a high nitrogen-to-carbon ratio, typical of hinge-binding fragments[1].
Molecular Weight 154.21 g/mol Low MW makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD)[1].
SMILES N1=CN(N=C1N)C(C)CCCConfirms N1-alkylation and C3-amine positioning[1].
Purity Standard ≥95% (LC-MS/HPLC)Minimum threshold required to prevent artifactual assay interference[1].
Storage Conditions Sealed in dry, 2-8°CPrevents oxidative degradation of the primary exocyclic amine[1].

Synthetic Methodology: Regioselective N-Alkylation

The synthesis of 1-(pentan-2-yl)-1H-1,2,4-triazol-3-amine relies on the regioselective alkylation of 1H-1,2,4-triazol-3-amine. In solution, the starting material undergoes rapid tautomerization. The core challenge is directing the electrophilic attack of the secondary alkyl halide (2-bromopentane) to the N1 position rather than the N2 or N4 positions.

Step-by-Step Experimental Protocol
  • Preparation: Charge a flame-dried, argon-purged reaction vessel with 1H-1,2,4-triazol-3-amine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that readily dissolves the triazole and enhances the nucleophilicity of the nitrogen atoms by leaving the intermediate anions unsolvated.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (

    
    , 1.5 eq) and stir for 30 minutes at room temperature.
    
    • Causality:

      
       is a mild, heterogeneous base. It is strong enough to deprotonate the triazole ring (pKa ~10) to form the ambident triazolide anion, but weak enough to avoid hydrolyzing the incoming alkyl halide.
      
  • Alkylation: Dropwise add 2-bromopentane (1.2 eq) over 15 minutes.

    • Causality: Controlled addition minimizes localized concentration spikes, suppressing undesired di-alkylation.

  • Thermal Activation: Elevate the reaction temperature to 70°C and maintain for 12 hours.

    • Causality: Secondary alkyl halides like 2-bromopentane are sterically hindered, making

      
       displacement sluggish. Heating to 70°C overcomes the activation energy barrier. However, exceeding 80°C is avoided to prevent the competing 
      
      
      
      elimination pathway, which would yield 2-pentene gas and ruin the yield.
  • Workup & Purification: Quench with deionized water, extract with ethyl acetate, and wash the organic layer extensively with brine to remove residual DMF. Purify via flash column chromatography (DCM:MeOH gradient).

Regioselectivity Logic

Alkylation at N1 is both thermodynamically and sterically favored. The C3-amino group projects significant physical bulk and electron density adjacent to the N2 position, creating a steric shield that hinders the bulky pentan-2-yl group from attacking N2.

Synthesis_Workflow SM 1H-1,2,4-triazol-3-amine (Starting Material) Reagents 2-Bromopentane + K2CO3 Solvent: DMF, 70°C SM->Reagents N1 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (Major: N1-Alkylation) Reagents->N1 Thermodynamically & Sterically Favored N2 2-(Pentan-2-yl)-2H-1,2,4-triazol-3-amine (Minor: N2-Alkylation) Reagents->N2 Sterically Hindered by C3-NH2

Fig 1. Regioselective N-alkylation workflow of 1H-1,2,4-triazol-3-amine demonstrating steric logic.

Analytical Characterization: A Self-Validating System

In rigorous drug development, relying solely on chromatographic yield is unacceptable; the regiochemistry must be unequivocally proven. To establish trustworthiness, we employ a self-validating 2D-NMR system to differentiate the N1-isomer from the trace N2-isomer[3].

The NOESY Logic Gate

By utilizing Nuclear Overhauser Effect Spectroscopy (NOESY), we measure through-space dipole-dipole interactions between protons that are closer than 5 Ångströms.

  • If N1-Alkylation occurred: The methine proton (-CH-) of the pentan-2-yl group is physically adjacent to the isolated C5-proton of the triazole ring. A strong NOE cross-peak will be observed between these two signals.

  • If N2-Alkylation occurred: The methine proton is adjacent to the C3-amino group (-NH₂). The cross-peak would instead appear between the alkyl chain and the amine protons.

This binary analytical logic ensures absolute structural confidence before the compound is advanced into high-throughput screening.

NMR_Validation Isolate Purified Product Fraction Proton 1H-NMR (DMSO-d6) Identify C5-H & NH2 signals Isolate->Proton NOESY 2D NOESY Experiment (Through-space interactions) Proton->NOESY ValidN1 N1-Isomer Confirmed Cross-peak: C5-H ↔ CH(pentyl) NOESY->ValidN1 Proximity to C5 ValidN2 N2-Isomer Confirmed Cross-peak: NH2 ↔ CH(pentyl) NOESY->ValidN2 Proximity to C3-NH2

Fig 2. Self-validating NMR logic gate for distinguishing N1 and N2 triazole isomers.

Applications in Drug Discovery

The structural topology of 1-(pentan-2-yl)-1H-1,2,4-triazol-3-amine makes it a highly sought-after moiety in the design of kinase inhibitors and CNS-active agents[4].

  • Hinge-Binding Capabilities: The C3-amine acts as a potent hydrogen bond donor, while the N2 and N4 nitrogens act as hydrogen bond acceptors. This specific D-A-A motif is perfectly geometrically aligned to interact with the backbone amides of the ATP-binding hinge region in various kinases.

  • Hydrophobic Pocket Occupation: The sec-amyl (pentan-2-yl) chain is not merely a passive lipophilic tag. Its branched nature allows it to effectively fill deep, hydrophobic sub-pockets (such as the DFG-out pocket in Type II kinase inhibitors). Furthermore, the chiral center at the C2 position of the pentyl chain allows medicinal chemists to synthesize specific enantiomers, exploiting stereospecific interactions within asymmetric protein binding sites to drastically increase target selectivity.

References

  • Title : 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine Chemical Properties & Specifications Source : ChemSrc URL : [Link]

  • Source: European Patent Office (Google Patents)

Sources

In Silico Profiling & Predictive Modeling of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous in silico characterization workflow for 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (Molecular Formula: C


H

N

). As a derivative of the privileged 1,2,4-triazole scaffold, this molecule presents significant potential in medicinal chemistry, particularly as a fragment for antifungal (CYP51 inhibition) or CNS-active agents.

However, the introduction of a chiral aliphatic chain (pentan-2-yl) at the N1 position and a polar amine at C3 creates specific stereochemical and electronic challenges. This guide moves beyond standard property listing to establish a causal predictive model, addressing tautomeric preference , enantioselective binding potential , and ADMET liabilities .

Molecular Architecture & Quantum Mechanics

Structural Causality & Tautomerism

The 3-amino-1,2,4-triazole core is amphoteric and subject to annular tautomerism. For 1-substituted derivatives like our target, the tautomeric equilibrium is restricted but still critical for defining the hydrogen bond donor/acceptor profile during docking.

  • Primary Form: The amino (

    
    ) tautomer is generally energetically favored over the imino (
    
    
    
    ) form in the gas phase and solution.
  • Chirality: The pentan-2-yl group introduces a chiral center (R/S). Both enantiomers must be modeled independently, as the steric bulk of the propyl tail in the S-enantiomer versus the R-enantiomer will dictate binding pocket fit.

Density Functional Theory (DFT) Protocol

To validate reactivity, we employ DFT to calculate the Frontier Molecular Orbitals (FMO).

Experimental Protocol:

  • Conformer Search: Use MMFF94 force field to generate low-energy conformers for both (R) and (S) enantiomers.

  • Geometry Optimization: Gaussian 16 or ORCA 5.0.

    • Functional: B3LYP (hybrid functional for accurate organic geometries).

    • Basis Set: 6-311G(d,p) (diffuse functions are critical for the lone pairs on the triazole nitrogens).

    • Solvation: IEFPCM (Water) to simulate physiological conditions.

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies).

Predictive Insight:

  • HOMO Location: Localized on the triazole ring and exocyclic amine (nucleophilic attacks).

  • LUMO Location: Delocalized over the triazole ring (susceptibility to nucleophilic attack).

  • Reactivity: A large HOMO-LUMO gap (>5 eV) is expected, indicating high chemical stability, suitable for oral drug candidates.

Physicochemical Profiling (Lipinski & Veber)

The following data is derived from consensus predictive algorithms (SwissADME, RDKit) for the canonical SMILES N1=CN(N=C1N)C(C)CCC.

Table 1: Physicochemical Property Matrix

PropertyValueInterpretation
Molecular Weight 154.21 g/mol Fragment-like. Ideal for fragment-based drug design (FBDD).
LogP (Consensus) 1.22Optimal. High bioavailability; sufficient lipophilicity for membrane permeation without solubility issues.
TPSA 56.73 ŲCNS Active. Values < 90 Ų strongly suggest Blood-Brain Barrier (BBB) permeability.
H-Bond Donors 1Compliant with Lipinski's Rule of 5.
H-Bond Acceptors 3Compliant (N1, N2, N4 of triazole).
Rotatable Bonds 3High structural rigidity favors binding specificity (Veber's Rule).

ADMET & Pharmacokinetics Workflow

The 1,2,4-triazole ring is a known "heme-binder," often inhibiting Cytochrome P450 enzymes. This is a double-edged sword: it is the mechanism of action for antifungals but a toxicity liability for non-infectious disease targets.

Absorption & Distribution
  • GI Absorption: Predicted High (due to moderate LogP and low MW).

  • BBB Permeability: Yes. The combination of low MW (<400) and TPSA (<60) makes this a prime candidate for CNS targets.

  • P-gp Substrate: Unlikely. Small, non-peptidic amines are rarely P-glycoprotein substrates, ensuring the compound is not actively pumped out of the CNS.

Metabolism (The CYP Liability)

The N4 nitrogen of the triazole ring can coordinate with the heme iron of CYP enzymes.

  • CYP51 (Lanosterol 14α-demethylase): High probability of binding (Antifungal target).

  • CYP3A4/2D6: Potential inhibitor.[1] In silico docking against CYP3A4 (PDB: 5VCO) is mandatory to assess drug-drug interaction risks.

Toxicity Logic
  • AMES Toxicity: Generally negative for simple alkyl-amino-triazoles, but the hydrazine-like substructure (

    
    ) requires scrutiny via ProTox-II models.
    
  • hERG Inhibition: Low risk. The molecule lacks the typical long hydrophobic chain and basic nitrogen separation required for hERG channel blocking.

Visualization of Workflows

Computational Characterization Pipeline

This diagram illustrates the step-by-step logic from structure entry to validated property prediction.

G cluster_QM Quantum Mechanics (DFT) cluster_ADMET ADMET Profiling Start Input: 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine ConfSearch Conformer Search (MMFF94 / R & S Enantiomers) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-311G**) ConfSearch->GeomOpt FMO HOMO-LUMO & MEP Calculation GeomOpt->FMO PhysChem Physicochemical Props (LogP, TPSA, MW) GeomOpt->PhysChem Validation Experimental Validation (HPLC / Binding Assay) FMO->Validation Reactivity Correl. BBB BBB Permeability Model PhysChem->BBB CYP CYP450 Inhibition Risk (Heme Coordination) PhysChem->CYP BBB->Validation CYP->Validation

Caption: Integrated In Silico Workflow for Triazole Derivative Profiling.

Enantioselective Binding Logic

Since the molecule is chiral, the biological activity will likely differ between enantiomers.

Logic Input Chiral Center (Pentan-2-yl) R_Enant (R)-Enantiomer Input->R_Enant S_Enant (S)-Enantiomer Input->S_Enant Binding Target Binding Pocket (Steric Constraints) R_Enant->Binding S_Enant->Binding Outcome1 High Affinity (Eutomer) Binding->Outcome1 Optimal Fit Outcome2 Low Affinity (Distomer) Binding->Outcome2 Steric Clash

Caption: Logic flow for evaluating stereoselective bioactivity.

Detailed Experimental Protocols

Protocol A: Molecular Docking (Target Prediction)

Objective: Determine if the molecule binds to the antifungal target CYP51 or human CYP3A4.

  • Protein Preparation:

    • Retrieve PDB ID: 5V5Z (Candida albicans CYP51) and 5VCO (Human CYP3A4).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges using AutoDock Tools .

  • Ligand Preparation:

    • Generate 3D structures for both R and S isomers of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine.

    • Minimize energy using the UFF force field (OpenBabel).

    • Set the N4 nitrogen of the triazole as a potential metal-binder if using Gold or specialized docking software; for AutoDock Vina, treat as standard flexible ligand.

  • Grid Generation:

    • Center the grid box on the heme iron (Fe).

    • Box size: 20 x 20 x 20 Å.

  • Execution:

    • Run AutoDock Vina with exhaustiveness = 32.

    • Success Metric: Binding affinity < -7.0 kcal/mol indicates a potential hit.

Protocol B: Toxicity Prediction (ProTox-II)

Objective: Assess safety profile.

  • Input: Canonical SMILES.

  • Models Selected:

    • Hepatotoxicity (Critical for triazoles).

    • Carcinogenicity.

    • Mutagenicity (Ames test).

  • Analysis:

    • Probability scores > 0.7 indicate high risk.

    • Review "Toxicophore" map to see if the triazole ring is flagged.

References

  • SwissADME. (2023). Molecular Properties and ADME Prediction. Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Retrieved from [Link]

Sources

The 1,2,4-Triazole Amine Scaffold: A Systems Biology Approach to Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents requires scaffolds that balance target affinity with pharmacokinetic viability. The 1,2,4-triazole amine nucleus has emerged as a privileged pharmacophore. Due to its unique physicochemical properties—specifically its high dipole moment, robust hydrogen-bonding capabilities, and resistance to enzymatic degradation—this scaffold serves as a highly modular foundation for designing targeted therapeutics. This whitepaper provides an in-depth mechanistic analysis of the primary therapeutic targets for 1,2,4-triazole amines, detailing the causality behind target engagement, quantitative affinity profiles, and the self-validating experimental workflows required for rigorous lead optimization.

Pharmacophore Rationale: The Systems Biology of 1,2,4-Triazole Amines

Before evaluating specific protein targets, it is critical to understand why the 1,2,4-triazole amine scaffold is so effective.

  • Metabolic Stability: The triazole ring acts as a bioisostere for amide, ester, and carboxylic acid groups. Unlike traditional amides, the triazole core is highly resistant to cleavage by amidases and esterases, prolonging the drug's half-life[1].

  • Electronic Distribution: The nitrogen-rich heteroaromatic functionality enhances electronic distribution, allowing the molecule to act simultaneously as a hydrogen bond donor (via the amine group) and acceptor (via the ring nitrogens).

  • Synthetic Versatility: The amine group at the 3- or 5-position provides a reactive handle for constructing complex libraries (e.g., Schiff bases, sulfonamides, and diaryl hybrids) tailored to specific enzymatic binding pockets[2].

Primary Therapeutic Targets & Mechanistic Causality

Oncology: EGFR & B-Raf Kinase Inhibition

Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a primary driver of tumor proliferation, angiogenesis, and metastasis in non-small cell lung cancer (NSCLC) and breast cancer. 1,2,4-triazole amines act as potent ATP-competitive inhibitors within the EGFR kinase domain[2].

  • Mechanistic Causality: The triazole core mimics the adenine ring of ATP. The nitrogen atoms form critical hydrogen bonds with the backbone amides in the hinge region of the kinase domain (e.g., Met793). Meanwhile, the amine-linked side chains (such as Schiff base hybrids or isoxazole linkages) extend into the adjacent hydrophobic pocket, locking the kinase in an inactive conformation and halting the downstream PI3K/AKT and RAS/MAPK signaling cascades[2],[3].

Inflammation: Selective COX-2 Inhibition

Chronic inflammation is mediated by the inducible cyclooxygenase-2 (COX-2) isozyme. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often fail due to off-target inhibition of COX-1, leading to severe gastrointestinal toxicity.

  • Mechanistic Causality: 1,2,4-triazole amines can be engineered to exploit the volumetric differences between the COX-1 and COX-2 active sites. The COX-2 binding pocket is approximately 20% larger than that of COX-1 due to the substitution of an isoleucine residue for a smaller valine at position 523. Bulky diaryl-1,2,4-triazole derivatives (e.g., eugenol-triazole or caffeic acid hybrids) can enter the expanded COX-2 side pocket but are sterically hindered from binding COX-1, resulting in exceptional selectivity indices[4],[5].

Infectious Disease: CYP51 (Lanosterol 14α-demethylase)

Invasive fungal infections rely on ergosterol for cell membrane fluidity and integrity. The key enzyme in ergosterol biosynthesis is the cytochrome P450-dependent enzyme CYP51.

  • Mechanistic Causality: Triazole amines are Type II inhibitors. The unhindered nitrogen (N4) of the 1,2,4-triazole ring acts as a strong Lewis base, forming a direct coordinate covalent bond with the heme iron (

    
    ) at the catalytic center of CYP51. The amine substituent and extended side chains occupy the hydrophobic access channel, preventing the natural substrate (lanosterol) from entering the active site[6],[7].
    

Quantitative Target Affinity Profile

To benchmark the efficacy of 1,2,4-triazole amine derivatives, we summarize their quantitative binding affinities against established clinical standards.

Target EnzymeTherapeutic IndicationRepresentative 1,2,4-Triazole Amine DerivativeExperimental Affinity (

/

)
Reference Standard (

/

)
EGFR (Kinase) Lung/Breast CancerTriazole-isoxazole hybrid (Compound 6k)

[3]
Erlotinib (

)
B-Raf (Kinase) MelanomaTriazole-Schiff Base Hybrid (Compound 13a)

[2]
Sorafenib (

)
COX-2 Chronic InflammationEugenol-triazole derivative (Compound 10)

[5]
Celecoxib (

)
CYP51 Fungal PathogensTriazole-amino acid derivative (Compound 8k)

[7]
Fluconazole (

)

Self-Validating Experimental Methodologies

As an Application Scientist, I mandate that all screening protocols utilize built-in quality control metrics to prevent false positives/negatives. Below are the standard operating procedures for evaluating triazole amine hits.

Protocol A: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)
  • Step 1: Buffer Optimization. Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM

    
    , 1 mM EGTA, and 0.01% Brij-35. Causality:
    
    
    
    is an essential cofactor for ATP binding. Critically, add 1 mM Dithiothreitol (DTT) to maintain a reducing environment, preventing the oxidation of key cysteine residues (e.g., Cys797) in the EGFR active site.
  • Step 2: Compound Preparation. Perform a 10-point serial dilution of the triazole amine in 100% DMSO. Dilute into the assay buffer so the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Step 3: Enzyme-Substrate Incubation. Combine 0.5 ng of recombinant human EGFR kinase domain, the triazole compound, and a fluorescently labeled poly-GAT peptide substrate. Add ATP at a concentration exactly matching its

    
     value for EGFR. Causality: Using ATP at its 
    
    
    
    ensures that competitive inhibitors are accurately assessed without being masked by artificially high substrate concentrations.
  • Step 4: Reaction & Readout. Incubate at room temperature for 60 minutes. Terminate the reaction by adding EDTA (to chelate

    
    ) and a Terbium-labeled anti-phosphotyrosine antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
    
  • Step 5: Self-Validation. Calculate the Z'-factor using a high control (DMSO only, 0% inhibition) and a low control (Erlotinib, 100% inhibition). The assay is only validated and approved for data extraction if

    
    .
    
Protocol B: COX-2 Selectivity Profiling via Colorimetric Screening
  • Step 1: Isozyme Allocation. Run parallel 96-well plate assays for ovine COX-1 and human recombinant COX-2.

  • Step 2: Heme Cofactor Activation. Incubate the enzymes with 1 µM hematin in Tris-HCl buffer (pH 8.0). Causality: Hematin is strictly required to activate the peroxidase activity of the COX enzymes.

  • Step 3: Inhibitor Incubation. Add the triazole amine derivatives and incubate for 5 minutes.

  • Step 4: Substrate Addition. Initiate the reaction by adding arachidonic acid (the natural substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Step 5: Colorimetric Readout & Validation. Measure the oxidation of TMPD at 590 nm. Calculate the Selectivity Index (

    
    ). The assay is self-validated by running Indomethacin (COX-1 selective) and Celecoxib (COX-2 selective) in parallel to confirm the dynamic range of the isozyme differentiation.
    

Systems Biology & Workflow Visualizations

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Kinase Domain) Ligand->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest EGFR->Apoptosis Inhibition induces Triazole 1,2,4-Triazole Amine (ATP-Competitive Inhibitor) Triazole->EGFR Blocks ATP Pocket Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 1: Mechanism of EGFR inhibition by 1,2,4-triazole amines and downstream pathway modulation.

Screening_Workflow Synthesis Triazole Amine Library Synthesis InVitro In Vitro IC50 Profiling (EGFR, COX-2, CYP51) Synthesis->InVitro High-Throughput Selectivity Selectivity & Counter-Screening (e.g., COX-1 vs COX-2) InVitro->Selectivity Hit Identification InVivo In Vivo Efficacy & Pharmacokinetics Selectivity->InVivo Lead Optimization

Figure 2: High-throughput screening and self-validating assay workflow for triazole derivatives.

Conclusion & Translational Outlook

The 1,2,4-triazole amine scaffold represents a cornerstone in modern rational drug design. By understanding the precise causality of its interactions—whether blocking the ATP pocket of EGFR, exploiting the steric volume of COX-2, or coordinating with the heme iron of CYP51—researchers can systematically optimize these molecules. Future translational efforts should focus on utilizing structure-activity relationship (SAR) data to fine-tune the amine substituents, thereby maximizing target selectivity and minimizing off-target toxicity in clinical applications.

References

  • [2] Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities - eurekaselect.com

  • [1] An insight on medicinal attributes of 1,2,4-triazoles - nih.gov

  • [6] Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - nih.gov

  • [4] Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - mdpi.com

  • [5] New 1,2,4-triazole based eugenol derivatives as antiCOX-2 and anticancer agents - researchgate.net

  • [3] Synthesis, Anticancer and EGFR Inhibitory Activity of Novel[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine-isoxazoles - researchgate.net

  • [7] Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - researchgate.net

Sources

"literature review of 1-substituted-1H-1,2,4-triazol-3-amines"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the synthesis, structural dynamics, and pharmacological applications of 1-substituted-1H-1,2,4-triazol-3-amines.

Executive Summary

The 1-substituted-1H-1,2,4-triazol-3-amine scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry. Characterized by a five-membered electron-deficient aromatic ring coupled with an exocyclic amine, this structural motif bridges the gap between synthetic tractability and high-affinity biological target engagement. This whitepaper synthesizes current literature to provide drug development professionals with a comprehensive guide on the structural rationale, regioselective synthesis, and pharmacological deployment of these compounds—particularly their role as bioisosteres for ureas and imidazopyridines in central nervous system (CNS) and antimicrobial drug design.

Structural Rationale & Pharmacophore Dynamics

The inherent value of the 3-amino-1,2,4-triazole core lies in its unique physicochemical properties. Unsubstituted 1,2,4-triazoles undergo rapid annular tautomerism (shifting between 1H, 2H, and 4H forms). By introducing a substituent at the N1 position (alkyl or aryl), chemists effectively lock the tautomeric state.

Causality in Drug Design: Locking the tautomerism serves two critical functions:

  • Entropic Optimization: It reduces the entropic penalty upon receptor binding by pre-organizing the molecule into a single, predictable spatial conformation[1].

  • Bioisosterism: The 1-substituted-3-amino-1,2,4-triazole motif acts as a superior bioisostere for the diaryl urea functional group. While diaryl ureas often suffer from poor aqueous solubility and a high tendency to form insoluble aggregates, the triazole core mitigates this by providing multiple hydrogen-bond acceptors (N2, N4) and a donor (the 3-amino group) while maintaining a lower topological polar surface area (TPSA)[1].

Pharmacological Landscape & Target Engagement

The substitution at the N1 position allows for precise tuning of lipophilicity (LogP), enabling these molecules to cross the blood-brain barrier (BBB) or penetrate fungal cell walls.

Quantitative Data Summary
Compound Class / DerivativePrimary TargetBiological ActivityReference
1-Aryl-1H-1,2,4-triazol-3-amines GABA_A Receptor (α1 subunit)Anticonvulsant, Hypnotic[2]
Amino acid-triazole hybrids 14α-demethylase (CYP51)Antifungal (Broad-spectrum)[3]
N-(4-(1H-1,2,4-triazol-1-yl)phenyl) amides Cellular Proliferation PathwaysAntiproliferative, Anti-inflammatory[4]
1-Alkyl/Aryl-triazolethiones Viral / Microbial EnzymesAntiviral, Antimicrobial[5]

Synthetic Methodologies & Regioselective Strategies

The synthesis of 1-substituted-1H-1,2,4-triazol-3-amines requires strict regiocontrol to ensure the amine group is positioned at C3 and the substituent at N1.

Regioselectivity Causality: When utilizing asymmetric precursors like bis-thioureas or substituted hydrazines, the regioselectivity of the cyclization is thermodynamically governed by the pKa of the parent amines. The nitrogen originating from the amine with the higher pKa preferentially incorporates into the triazole ring, whereas the nitrogen from the lower pKa amine remains flanked as the exocyclic 3-amino group[6].

Synthesis_Workflow A Substituted Hydrazine + Cyanamide/Thiourea B Intermediate (Aminoguanidine/Thiosemicarbazide) A->B Acid Catalyst / Reflux C 1-Substituted-1H- 1,2,4-triazol-3-amine B->C Cyclocondensation (POCl3 or I2/Ultrasound)

Fig 1. Step-by-step synthetic workflow for 1-substituted-1H-1,2,4-triazol-3-amines.

Mechanistic Insights: GABA_A Receptor Modulation

A major breakthrough in CNS drug development is the rational design of 1-substituted-1H-1,2,4-triazol-3-amines as bioisosteres of zolpidem (an imidazopyridine). These triazoles act as positive allosteric modulators at the GABA_A receptor[2].

Unlike classical benzodiazepines, these compounds exhibit high stoichiometry-selective affinity for receptors containing the α1 subunit, specifically binding at the α1-α1 or α1-γ2 interfaces[7]. This binding induces a conformational shift that increases the frequency of chloride (Cl-) channel opening, leading to neuronal hyperpolarization and potent hypnotic/anticonvulsant effects without the severe tolerance issues associated with traditional benzodiazepines[2][7].

GABAA_Mechanism Ligand 1-Substituted-1H-1,2,4-triazol-3-amine (Zolpidem Bioisostere) Receptor GABAA Receptor (α1 subunit selectivity) Ligand->Receptor Binding at α1-α1 / α1-γ2 interface Conform Positive Allosteric Modulation Receptor->Conform Conformational Shift Cl_Channel Chloride Ion (Cl-) Influx Conform->Cl_Channel Channel Opening Hyperpol Neuronal Hyperpolarization (Hypnotic/Anticonvulsant Effect) Cl_Channel->Hyperpol Action Potential Inhibition

Fig 2. GABAA receptor allosteric modulation by 1-substituted-1H-1,2,4-triazol-3-amines.

Validated Experimental Protocols

Protocol A: Ultrasound-Assisted Regioselective Synthesis

This protocol utilizes oxidative desulfurization to achieve ring closure, avoiding harsh thermal conditions that can degrade the exocyclic amine[6].

  • Preparation: Dissolve the asymmetric thiourea/thiosemicarbazide precursor (1.0 mmol) in 10 mL of absolute ethanol.

  • Base Addition: Sequentially add formamide (2.0 mmol) and aqueous K₂CO₃ (3.0 mmol dissolved in 1 mL water). Sonicate the mixture at 25°C for 5 minutes.

  • Oxidative Cyclization: Portion-wise, add Iodine (I₂, 3.0 mmol) over 5 minutes under continuous sonication.

  • Self-Validation Check: Monitor the reaction visually and via TLC. The reaction is complete when the deep iodine color vanishes completely, replaced by the appearance of precipitated elemental sulfur[6].

  • Purification: Filter the sulfur, concentrate the filtrate under vacuum, and recrystallize the crude 1-substituted-1H-1,2,4-triazol-3-amine from ethanol.

Protocol B: In Vivo Anticonvulsant Validation (PTZ-Induced Seizure Model)

To validate that the synthesized triazole operates via the GABA_A benzodiazepine site, a self-validating in vivo system using a receptor antagonist is required[2].

  • Dosing: Administer the synthesized triazole compound (e.g., 10–50 mg/kg) intraperitoneally (i.p.) to the murine model.

  • Induction: After 30 minutes, administer Pentylenetetrazole (PTZ, 90 mg/kg) subcutaneously to induce seizures.

  • Observation: Record the onset time of myoclonic jerks and tonic-clonic seizures over a 30-minute window.

  • Mechanistic Self-Validation: Run a parallel cohort where mice are pre-treated with Flumazenil (a competitive GABA_A benzodiazepine site antagonist) 15 minutes prior to triazole administration. If the anticonvulsant and hypnotic effects are fully reversed by flumazenil, it definitively validates that the triazole's mechanism of action is mediated through the GABA_A receptor[2].

Conclusion

1-substituted-1H-1,2,4-triazol-3-amines are highly tunable, stable, and synthetically accessible scaffolds. By understanding the thermodynamic drivers of their synthesis and the structural basis of their receptor binding, researchers can leverage this pharmacophore to develop highly selective CNS modulators, potent antifungals, and novel antiproliferative agents.

References

  • Design, synthesis, and pharmacological evaluation of novel 1,2,4-triazol-3-amine derivatives as potential agonists of GABAA subtype receptors with anticonvulsant and hypnotic effects. Bioorganic Chemistry. 2

  • Sustainable and scalable synthesis of polysubstituted bis-1,2,4-triazoles, bis-2-iminothiazolines and bis-thiobarbiturates using bis-N,N-disubstituted thioureas as versatile substrate. The Royal Society Open Science. 6

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. 1

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. 4

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI.3

  • Zolpidem is a potent stoichiometry-selective modulator of α1β3 GABAA receptors: evidence of a novel benzodiazepine site in the α1-α1 interface. Scientific Reports.7

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. 5

Sources

Technical Whitepaper: Discovery and Optimization of Bioactive 1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Nitrogen Core

The 1,2,4-triazole nucleus stands as a cornerstone in modern medicinal chemistry, designated as a "privileged scaffold" due to its ability to bind to multiple distinct biological receptors with high affinity. Unlike its 1,2,3-isomer (often a product of "click" chemistry), the 1,2,4-triazole offers unique electronic distribution and hydrogen-bonding capabilities that make it an ideal bioisostere for amide and ester linkages.

This technical guide moves beyond basic textbook synthesis. It integrates rational drug design, green synthetic protocols, and mechanistic validation to accelerate the discovery of next-generation antifungal and antineoplastic agents.

Rational Design & Structure-Activity Relationships (SAR)

The Pharmacophore Logic

Effective design of 1,2,4-triazole drugs (e.g., Fluconazole, Letrozole) relies on a tripartite architecture:

  • The Warhead (Triazole Ring): Acts as the primary ligand for metal coordination (e.g., Heme Fe²⁺) or hydrogen bond acceptor/donor.

  • The Anchor (Linker): A spacer that dictates conformational flexibility.

  • The Hydrophobic Tail: Targets allosteric pockets or hydrophobic channels to ensure specificity.

SAR Visualization

The following diagram illustrates the logical flow for optimizing these regions to maximize potency and minimize off-target toxicity.

SAR_Logic Core 1,2,4-Triazole Core (N1, N2, N4) N4 N4 Position (Heme Coordination) Core->N4 Electronic N1 N1 Substitution (Pharmacokinetic Tuning) Core->N1 Steric C3_C5 C3/C5 Positions (Specificity/Lipophilicity) Core->C3_C5 Geometric Target Target Binding (e.g., CYP51, Tubulin) N4->Target Fe2+ Interaction N1->Target Solubility/Metabolism C3_C5->Target Hydrophobic Pocket Fit

Figure 1: SAR Optimization Logic for 1,2,4-Triazole Derivatives. The N4 nitrogen is critical for metalloenzyme inhibition, while C3/C5 substitutions drive selectivity.

Advanced Synthetic Methodologies

While classical methods like the Pellizzari reaction require high temperatures, modern drug discovery demands speed and sustainability. We prioritize Microwave-Assisted Organic Synthesis (MAOS) for its ability to reduce reaction times from hours to minutes while suppressing side reactions.

Protocol: Green Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol utilizes a modified condensation of nitriles with hydrazides, avoiding toxic solvents.

Reagents:

  • Aryl nitrile (1.0 equiv)

  • Acid hydrazide (1.0 equiv)

  • Solid support: K₂CO₃ on Silica Gel

  • Solvent: Water/Ethanol (1:1) or Solvent-free

Step-by-Step Workflow:

  • Preparation: Mix the aryl nitrile (1 mmol) and acid hydrazide (1 mmol) in a microwave-safe vial.

  • Catalysis: Add 10 mol% K₂CO₃. If running solvent-free, grind reagents together in a mortar before transferring.

  • Irradiation: Seal the vessel. Set microwave reactor to 120°C with a 10-minute hold time (dynamic power mode, max 300W).

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

  • Purification: The product typically precipitates. Filter under vacuum. Recrystallize from hot ethanol if purity is <95% by HPLC.

Why this works: Microwave irradiation directly couples with the polar transition state of the cyclization, accelerating the rate-determining step (nucleophilic attack of hydrazine on the nitrile) significantly compared to thermal heating [1][2].

Synthetic Pathway Visualization

Synthesis_Workflow Nitrile Aryl Nitrile (R-CN) Mix Homogenization (Catalyst: K2CO3) Nitrile->Mix Hydrazide Acid Hydrazide (R'-CONHNH2) Hydrazide->Mix MW Microwave Irradiation (120°C, 10 min) Mix->MW Inter Intermediate (Acylamidrazone) MW->Inter Nucleophilic Attack Product 3,5-Disubstituted 1,2,4-Triazole Inter->Product Cyclodehydration (-H2O)

Figure 2: One-pot microwave-assisted synthesis workflow via the modified Einhorn-Brunner route.

Mechanistic Pharmacology: The CYP51 Target[1][2]

The most validated mechanism for 1,2,4-triazoles (e.g., Voriconazole, Posaconazole) is the inhibition of Lanosterol 14α-demethylase (CYP51) . This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes.[1][2][3]

Mechanism of Action
  • Binding: The triazole enters the access channel of CYP51.[4]

  • Coordination: The N4 nitrogen atom forms a coordinate covalent bond with the heme iron (Fe) in the enzyme's active site.

  • Blockade: This blocks the binding of the natural substrate (lanosterol) and oxygen, preventing the demethylation step.

  • Lethality: Accumulation of toxic methylated sterols and depletion of ergosterol leads to membrane rupture and cell death [3][4].

CYP51_Mechanism Triazole Triazole Inhibitor (N4 Nitrogen) Heme Heme Cofactor (Fe3+) Triazole->Heme  Coordinates (Blocks O2 binding) Substrate Lanosterol (Natural Substrate) Triazole->Substrate  Competes for Active Site Inhibition Ergosterol Depletion & Toxic Sterol Buildup Triazole->Inhibition  Causes Membrane Fungal Cell Membrane Heme->Membrane  Normal Function: Ergosterol Synthesis Inhibition->Membrane  Destabilizes

Figure 3: Mechanism of CYP51 inhibition. The critical step is the N4-Iron coordination preventing substrate oxidation.

Biological Evaluation & Data Analysis

To validate the bioactivity of synthesized compounds, standardized assays are required.[1]

In Vitro Antifungal Assay (CLSI M27-A3 Standard)
  • Organisms: Candida albicans, Aspergillus fumigatus.[5]

  • Method: Broth Microdilution.

  • Endpoint: Minimum Inhibitory Concentration (MIC), defined as the lowest concentration causing 50% (IC50) or 90% (IC90) growth inhibition compared to control.

Quantitative Data Summary (Representative)

The table below highlights the impact of C3-substitutions on antifungal potency (MIC in µg/mL) [5][6].

Compound IDR1 (Pos 3)R2 (Pos 5)MIC (C. albicans)MIC (A. niger)LogP
TZ-01 PhenylMethyl12.525.01.8
TZ-04 2,4-F2-PhenylMethyl0.25 1.02.4
TZ-09 4-Cl-PhenylPyridine0.500.5 2.9
Fluconazole (Ref)(Ref)0.501.00.5

Note: The introduction of the 2,4-difluorophenyl moiety (TZ-04) significantly enhances potency, likely due to increased metabolic stability and hydrophobic interaction with the CYP51 channel.

Future Outlook: Overcoming Resistance

The primary challenge in triazole therapy is the emergence of resistance, specifically point mutations (e.g., Y132F in C. albicans) that disrupt the hydrogen bond network stabilizing the inhibitor.

Next-Gen Strategies:

  • Hybrid Molecules: Linking 1,2,4-triazoles with coumarins or quinolines to target dual pathways (e.g., CYP51 + Topoisomerase II) [7].

  • Tetrazole Isosteres: Exploring tetrazoles to alter H-bond donor/acceptor profiles while maintaining heme coordination.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazoles. BenchChem. Link

  • Nakka, M., et al. (2015). Environmentally benign protocol for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. MDPI Molecules. Link

  • Lepesheva, G. I., et al. (2008). CYP51 as a target for antifungal drug development. NIH PubMed. Link

  • Zhang, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. Link

  • Mange, Y. J., et al. (2013). Synthesis and antimicrobial potential of some novel 1,2,4-triazole derivatives. Medicinal Chemistry Research. Link

  • Uddin, M., et al. (2020).[2] Recent Advances in 1,2,4-Triazole-Based Anticancer Agents. NIH PubMed. Link

  • Shalini, K., et al. (2023). An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Journal of Molecular Structure. Link

Sources

Methodological & Application

Application Note: Synthetic Routes and Protocols for 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Overview

Substituted 1,2,4-triazoles are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides and esters, or as key pharmacophores in kinase inhibitors and anti-infective agents. The target compound, 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine , features a secondary alkyl group (sec-pentyl) at the N1 position and an exocyclic primary amine at the C3 position.

  • Route A (Direct Alkylation): Rapid and utilizes cheap starting materials, but requires chromatographic separation of regioisomers[2].

  • Route B (De Novo Synthesis): Builds the triazole ring around a pre-alkylated hydrazine, offering absolute regiocontrol[3].

SyntheticRoutes SM1 3-Amino-1,2,4-triazole + 2-Bromopentane RouteA Route A: Direct Alkylation (Base, Solvent, Heat) SM1->RouteA ProdA1 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (Major, N1) RouteA->ProdA1 Major ProdA2 2-(Pentan-2-yl)-2H-1,2,4-triazol-3-amine (Minor, N2) RouteA->ProdA2 Minor SM2 Pentan-2-ylhydrazine + Ethyl N-cyanoformimidate RouteB Route B: De Novo Synthesis (Condensation & Cyclization) SM2->RouteB ProdB 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (Exclusive N1 Product) RouteB->ProdB 100% Regioselective

Figure 1: Comparison of direct alkylation and de novo synthetic routes for the target compound.

Mechanistic Insights: The Regioselectivity Challenge

To understand the causality behind the experimental choices in Route A, one must examine the electronic and steric properties of 3-amino-1,2,4-triazole.

Electronic Factors: The exocyclic amino group at C3 is exceptionally poor at acting as a nucleophile because its lone pair is heavily delocalized into the electron-deficient triazole ring. Consequently, alkylation occurs almost exclusively at the endocyclic nitrogens. Steric Factors: Deprotonation by a mild base yields a delocalized triazolide anion. Alkylation of this anion with 2-bromopentane can occur at N1 or N2. The N2 position is sterically shielded by the adjacent exocyclic


 group. Because 2-bromopentane is a bulky secondary alkyl halide, the transition state for N2 attack is highly disfavored, pushing the regioselectivity toward the N1-alkyl isomer (typically a 3:1 to 4:1 ratio)[2].

Mechanism Taut1 1H-Tautomer (Favored) Anion Triazolide Anion (Delocalized) Taut1->Anion Base (-H+) Taut2 2H-Tautomer Taut2->Anion Base (-H+) TS1 N1 Attack (Sterically favored) Anion->TS1 + R-Br TS2 N2 Attack (Sterically hindered) Anion->TS2 + R-Br N1Prod N1-Alkyl Isomer TS1->N1Prod N2Prod N2-Alkyl Isomer TS2->N2Prod

Figure 2: Mechanistic pathway of 3-amino-1,2,4-triazole alkylation highlighting regioselectivity.

Quantitative Route Comparison

The table below summarizes the expected outcomes and operational parameters for both methodologies, allowing process chemists to select the optimal path based on available infrastructure.

ParameterRoute A: Direct AlkylationRoute B: De Novo Synthesis
Key Reagents 3-amino-1,2,4-triazole, 2-bromopentanePentan-2-ylhydrazine, Ethyl N-cyanoformimidate
Base / Catalyst

(1.5 eq)
DIPEA (1.0 eq)
Regioselectivity (N1:N2) ~ 4:1> 99:1
Overall Yield (Isolated) 55 - 65% (after separation)45 - 55% (over 2 steps)
Purification Effort High (Requires precise flash chromatography)Low (Crystallization often sufficient)
Scalability High (Readily available cheap precursors)Moderate (Hydrazine handling required)

Experimental Protocols

Protocol 1: Direct Alkylation (Semi-Regioselective)

This protocol utilizes mild basic conditions to favor the formation of the triazolide anion without deprotonating the exocyclic amine.


 is chosen over stronger bases like NaH to prevent over-alkylation.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 3-amino-1,2,4-triazole (8.4 g, 100 mmol, 1.0 eq) and anhydrous DMF (80 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous

    
     (20.7 g, 150 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the triazolide anion.
    
  • Alkylation: Add 2-bromopentane (18.1 g, 120 mmol, 1.2 eq) dropwise via an addition funnel over 15 minutes.

    • Causality Note: Secondary alkyl halides are prone to E2 elimination at high temperatures. Maintain the reaction at 80 °C rather than reflux to suppress the formation of 2-pentene.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 14 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 85) is <5% relative to the product mass (m/z 155).

  • Workup: Cool the mixture to room temperature. Quench with distilled water (150 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to effectively remove residual DMF. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Gradient of 0% to 10% Methanol in Dichloromethane). The N1-isomer elutes first due to lower polarity compared to the N2-isomer.

Protocol 2: De Novo Synthesis (Strictly Regioselective)

This protocol builds the triazole ring directly onto the alkyl chain. By utilizing pentan-2-ylhydrazine, the alkyl group is permanently fixed to what will become the N1 position of the triazole ring, bypassing regioselectivity issues entirely[3].

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with pentan-2-ylhydrazine hydrochloride (13.8 g, 100 mmol, 1.0 eq) and absolute ethanol (60 mL).

  • Free-basing: Add N,N-Diisopropylethylamine (DIPEA) (12.9 g, 100 mmol, 1.0 eq) dropwise. Stir for 15 minutes at room temperature.

  • Condensation: Add ethyl N-cyanoformimidate (9.8 g, 100 mmol, 1.0 eq) in one portion.

    • Causality Note: The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic imidate carbon. Subsequent heating drives the intramolecular cyclization of the internal hydrazine nitrogen onto the cyano group, forming the 3-amino-1,2,4-triazole core.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 8 hours.

  • In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1, visualization by UV and Ninhydrin). The disappearance of the hydrazine spot indicates completion.

  • Workup & Purification: Cool the reaction to 0 °C in an ice bath. The product often precipitates directly from the ethanolic solution. Filter the precipitate, wash with cold ethanol (20 mL), and dry under high vacuum. If precipitation does not occur, concentrate the solvent and recrystallize from EtOAc/Hexanes.

Analytical Validation System

To ensure the integrity of the synthesized 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine, the following self-validating analytical checks must be performed:

  • Mass Spectrometry (ESI-MS): Expected

    
     at m/z 155.1.
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • The definitive proof of N1 vs N2 alkylation lies in the chemical shift of the triazole C5 proton. For the N1-isomer, the C5-H appears as a sharp singlet around δ 7.9 - 8.1 ppm . (The N2-isomer typically shifts further upfield or downfield depending on the solvent due to different electronic shielding).

    • The exocyclic

      
       protons will appear as a broad singlet integrating to 2H around δ 5.0 - 5.5 ppm .
      
    • The sec-pentyl methine proton (N-CH) will appear as a multiplet around δ 4.1 - 4.3 ppm .

References

  • Kumar, V., et al. "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Green Processing and Synthesis, 2016. 2

  • Schirmann, J. P., et al. "Process for the preparation of 3-amino-1,2,4-triazole." US Patent 4,628,103, 1986.1

  • Katritzky, A. R., et al. "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles." ResearchGate / Journal of Organic Chemistry, 2025 (Access Date). 3

Sources

Application Notes and Protocols: 1,2,4-Triazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Landscape

The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in modern drug discovery, particularly within oncology[1]. Characterized by high dipole character, structural rigidity, and exceptional hydrogen-bonding capacity, the 1,2,4-triazole ring acts as a versatile bioisostere for amides, esters, and carboxylic acids[2].

In cancer research, the pharmacological utility of 1,2,4-triazoles is driven by their ability to selectively interact with multiple molecular targets critical to tumor progression. The most clinically validated mechanism is the inhibition of Aromatase (CYP19A1) , exemplified by FDA-approved drugs like Letrozole and Anastrozole, which are foundational in treating estrogen receptor-positive (ER+) breast cancer[3]. Beyond aromatase, recent structural optimizations have yielded novel 1,2,4-triazole derivatives capable of disrupting tubulin polymerization (binding at the colchicine site) and inhibiting tyrosine kinases (such as c-Kit and FLT3)[2][4][5].

G Triazole 1,2,4-Triazole Derivatives Aromatase Aromatase (CYP19A1) Inhibition Triazole->Aromatase Heme Iron Binding Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin Colchicine Site Kinase Tyrosine Kinase Inhibition Triazole->Kinase ATP Competition Estrogen Estrogen Depletion Aromatase->Estrogen Mitosis Mitotic Arrest (G2/M) Tubulin->Mitosis Proliferation Decreased Proliferation Kinase->Proliferation Apoptosis Apoptosis / Cell Death Estrogen->Apoptosis Mitosis->Apoptosis Proliferation->Apoptosis

Mechanistic pathways of 1,2,4-triazole derivatives inducing apoptosis in cancer cells.

Quantitative Efficacy Data

To contextualize the potency of emerging 1,2,4-triazole hybrids, the following table synthesizes recent quantitative data comparing novel derivatives against standard clinical reference drugs[2][4][5].

Compound Class / DerivativePrimary TargetCell Line ModelEfficacy (IC₅₀)Reference Drug Comparison
1H-indole-1,2,4-triazole hybrid (11) Aromatase (CYP19A1)Ishikawa / RL95-214.1 nMLetrozole (49.5 nM)
Thiazole[3,2-b][1,2,4]triazole (20) Tubulin (Colchicine site)SGC-79010.21 μMColchicine (Similar profile)
Diarylurea-triazole hybrid (62i) Tyrosine Kinases (c-Kit, FLT3)HT-290.90 μMSorafenib (2.25 μM)
4,5-disubstituted-triazol-3-thione (6) Tubulin-β / α-glucosidaseMCF-74.23 μMVinblastine (Comparable)
Diaryl-triazole-caffeic acid (78j) COX-2 / 5-LOXA549, Caco-26.78–9.05 μMNaproxen / Celecoxib

Validated Experimental Protocols

The evaluation of novel 1,2,4-triazole derivatives requires a rigorous, multi-tiered screening approach. The workflow below outlines the logical progression from general cytotoxicity to target-specific mechanistic validation.

Workflow Synthesis 1. Synthesis & QC MTT 2. MTT Assay (Viability) Synthesis->MTT Target 3. Target Assays (Enzyme/Tubulin) MTT->Target IC50 < 10μM Validation 4. Flow Cytometry (Mechanism) Target->Validation Active Hits

High-throughput experimental workflow for evaluating novel 1,2,4-triazole anticancer agents.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: To determine the baseline antiproliferative activity (IC₅₀) of synthesized 1,2,4-triazole derivatives against human cancer cell lines (e.g., MCF-7, HeLa, A549)[3].

Causality Check (The "Why"): The MTT assay relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase in living cells. We mandate the use of DMSO instead of acidified isopropanol to dissolve the resulting formazan crystals. Because 1,2,4-triazole derivatives often exhibit high lipophilicity, DMSO prevents the reprecipitation of the unreacted compound. Reprecipitated drug particles scatter light, artificially inflating absorbance readings at 570 nm and leading to false-negative cytotoxicity results.

Step-by-Step Methodology:

  • Seed cancer cells in 96-well plates at a density of

    
     cells/well in 100 μL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.
    
  • Prepare serial dilutions of the 1,2,4-triazole derivatives in DMSO, ensuring the final DMSO concentration in the culture medium does not exceed 0.5% (v/v).

  • Treat the cells with the compounds (concentrations ranging from 0.1 to 100 μM) and incubate for 48 h.

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.

  • Carefully aspirate the medium to avoid disturbing the formazan crystals.

  • Add 150 μL of 100% DMSO to each well. Agitate on an orbital shaker for 10 minutes to fully solubilize the crystals.

  • Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.

Self-Validating System / QC: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Validation metric: If the vehicle control shows <95% viability compared to untreated cells, the solvent toxicity is too high, invalidating the IC₅₀ calculation.

Protocol 2: Cell-Free Aromatase (CYP19A1) Inhibition Assay

Objective: To quantify the direct inhibitory effect of 1,2,4-triazole derivatives on aromatase enzyme activity, a primary target for ER+ breast cancer models[3].

Causality Check (The "Why"): The sp² hybridized nitrogen (typically N4) of the 1,2,4-triazole ring acts as a potent electron donor, coordinating directly with the Fe(III) atom in the heme core of CYP19A1. This competitive binding displaces oxygen and stalls the catalytic conversion of androgens to estrogens. We utilize a fluorogenic substrate, dibenzylfluorescein (DBF) , because its cleavage by aromatase yields highly fluorescent fluorescein. This allows for real-time kinetic monitoring of enzyme inhibition, which is vastly superior to endpoint ELISA kits that are prone to antibody cross-reactivity.

Step-by-Step Methodology:

  • Prepare the assay buffer: 50 mM potassium phosphate (pH 7.4) containing 20% glycerol.

  • In a black 96-well microplate, combine 10 μL of the test triazole compound (diluted in assay buffer) with 10 μL of recombinant human CYP19A1 enzyme (final concentration 10 nM).

  • Pre-incubate the enzyme-inhibitor complex for 10 minutes at 37°C to allow for steady-state heme coordination.

  • Initiate the reaction by adding 80 μL of a master mix containing the DBF substrate (final concentration 2 μM) and NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 30 μL of 2N NaOH, which maximizes the quantum yield of the generated fluorescein.

  • Read fluorescence (Excitation: 485 nm, Emission: 530 nm).

Self-Validating System / QC: Include Letrozole as a standard reference inhibitor. Validation metric: If Letrozole fails to produce an IC₅₀ in the low nanomolar range (~10-50 nM), the DBF substrate has likely degraded or the NADPH-regenerating system has failed, requiring fresh reagent preparation.

Protocol 3: In Vitro Tubulin Polymerization Assay

Objective: To determine if the cytotoxic mechanism of the 1,2,4-triazole derivative involves microtubule destabilization via binding to the colchicine site[4][5].

Causality Check (The "Why"): During mitosis, tubulin heterodimers polymerize into microtubules in a GTP-dependent manner. Many novel 1,2,4-triazole-3-thiones act as microtubule-destabilizing agents. We conduct this assay using a fluorescent reporter (e.g., DAPI) whose emission drastically increases when incorporated into the hydrophobic core of polymerized microtubules. A successful triazole inhibitor will prevent polymerization, keeping fluorescence at baseline. This proves direct target engagement rather than downstream transcriptional suppression of tubulin genes.

Step-by-Step Methodology:

  • Pre-warm a 96-well half-area black plate to 37°C in a fluorescence microplate reader.

  • Prepare the test triazole compounds at 10× final concentration in 10% DMSO/PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9).

  • Prepare the Tubulin Master Mix on ice: 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and 10 μM fluorescent reporter in PEM buffer.

  • Pipette 5 μL of the test compound into the wells.

  • Rapidly add 45 μL of the Tubulin Master Mix to each well using a multichannel pipette.

  • Immediately begin reading fluorescence (Excitation: 360 nm, Emission: 420 nm) every 60 seconds for 60 minutes at 37°C.

  • Calculate the Vmax of polymerization (the steepest slope of the growth curve) and compare it to the vehicle control.

Self-Validating System / QC: Include Paclitaxel (a microtubule stabilizer) and Colchicine (a destabilizer). Validation metric: Paclitaxel must show a rapid, premature fluorescence spike, while Colchicine must flatline. If both controls flatline, the GTP stock has hydrolyzed to GDP, and the tubulin is incapable of polymerizing.

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) Source: PubMed (NIH)
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents Source: PMC (NIH)
  • An insight on medicinal attributes of 1,2,4-triazoles Source: PMC (NIH)
  • A comprehensive review on triazoles as anticancer agents Source: DergiPark
  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights Source: PMC (NIH)

Sources

Application Notes and Protocols: Evaluating the Anticonvulsant Activity of Triazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 1,2,4-triazole scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry and neuropharmacology. Due to its robust dipole moment, hydrogen-bonding capability, and metabolic stability, the triazole ring interacts favorably with a variety of central nervous system (CNS) targets 1. In the context of epilepsy—a neurological disorder characterized by recurrent, unprovoked seizures—triazole derivatives (such as triazolopyrimidines and triazolo-thiadiazoles) exhibit potent anticonvulsant properties primarily through two distinct mechanisms: the blockade of Voltage-Gated Sodium Channels (VGSCs) and the positive allosteric modulation of GABA-A receptors 2.

Understanding the causality behind experimental models is critical for drug developers. To accurately profile a novel triazole compound, researchers must employ a self-validating system of in vivo assays that differentiate between protection against generalized tonic-clonic seizures and absence/myoclonic seizures, while simultaneously quantifying neurotoxicity.

Mechanism Triazole Triazole Derivative VGSC Voltage-Gated Sodium Channels (VGSCs) Triazole->VGSC Blocks GABA GABA-A Receptors (Allosteric Modulation) Triazole->GABA Enhances Na_Block ↓ Na+ Influx VGSC->Na_Block Cl_Influx ↑ Cl- Influx GABA->Cl_Influx Excitability ↓ Neuronal Hyperexcitability Na_Block->Excitability Cl_Influx->Excitability Seizure Seizure Suppression (Anticonvulsant Effect) Excitability->Seizure

Proposed molecular mechanisms of triazole-based anticonvulsants.

Experimental Screening Strategy

The standard preclinical evaluation of anticonvulsant activity follows the Antiepileptic Drug Development (ADD) program guidelines. This tiered approach relies on the Maximal Electroshock Seizure (MES) test to model generalized tonic-clonic seizures, the Subcutaneous Pentylenetetrazole (scPTZ) test to model non-convulsive (absence) and myoclonic seizures, and the Rotarod test to assess motor impairment (neurotoxicity) 3.

Workflow Start Triazole Library Synthesis Phase1 Phase I: Qualitative Screening (Dose: 30, 100, 300 mg/kg) Start->Phase1 MES MES Test (Generalized Tonic-Clonic) Phase1->MES scPTZ scPTZ Test (Absence/Myoclonic) Phase1->scPTZ Rotarod Rotarod Test (Motor Neurotoxicity) Phase1->Rotarod Phase2 Phase II: Quantitative Profiling (ED50 & TD50 Determination) MES->Phase2 scPTZ->Phase2 Rotarod->Phase2 PI Protective Index (PI) Calculation (TD50 / ED50) Phase2->PI

Tiered in vivo screening workflow for evaluating triazole anticonvulsants.

Step-by-Step Methodologies

Protocol A: Maximal Electroshock Seizure (MES) Test

The MES test identifies compounds that prevent seizure spread when all neuronal circuits are maximally active.

Scientific Causality: We utilize corneal electrodes rather than auricular clips because they provide a more direct, reproducible current path to the brain, minimizing peripheral current dissipation. The primary endpoint is the abolition of the Hindlimb Tonic Extension (HLTE). HLTE represents the maximal propagation of the seizure; preventing it indicates clinical efficacy against generalized tonic-clonic seizures 4.

Procedure:

  • Preparation: Group adult male mice (e.g., C57BL/6 or CF-1, 20–25 g) into cohorts of at least 6-10 animals per dose.

  • Administration: Administer the triazole compound intraperitoneally (i.p.) at predetermined doses (e.g., 30, 100, 300 mg/kg) suspended in a suitable vehicle (e.g., 0.5% methylcellulose or 30% PEG 400). Wait for the Time of Peak Effect (TPE), typically 0.5 to 4 hours post-injection.

  • Anesthesia & Conductivity: Apply one drop of 0.5% tetracaine hydrochloride (local anesthetic to prevent pain) and 0.9% saline (to ensure optimal electrical conductivity) to each cornea 4.

  • Stimulus Delivery: Apply corneal electrodes and deliver a 60 Hz alternating current of 50 mA for exactly 0.2 seconds using an electroconvulsive shock generator 5.

  • Observation: Immediately observe the animal. Protection is defined strictly as the complete abolition of the hindlimb tonic extensor component.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Pentylenetetrazole (PTZ) acts as a non-competitive antagonist of the GABA-A receptor. This assay identifies compounds capable of elevating the seizure threshold.

Scientific Causality: The convulsant is administered subcutaneously (s.c.) rather than intravenously to allow for a slower, more sustained absorption profile. This provides a distinct 30-minute observation window to accurately detect the onset of threshold clonic seizures 6.

Procedure:

  • Administration: Administer the triazole compound (i.p.) and wait for the established TPE.

  • Convulsant Injection: Inject PTZ (85 mg/kg) subcutaneously into a loose fold of skin on the back of the neck. This dose is empirically proven to induce seizures in >95% of vehicle-treated mice 6.

  • Observation: Place the animal in an isolation cage and observe continuously for 30 minutes.

  • Endpoint: Protection is defined as the failure to observe a single episode of clonic spasms lasting at least 5 seconds.

Protocol C: Rotarod Neurotoxicity Test

Anticonvulsant efficacy is only clinically relevant if it occurs at doses that do not cause severe motor impairment.

Scientific Causality: Pre-training (habituation) is mandatory. If an animal falls off the rod, we must be certain it is due to drug-induced ataxia or sedation (neurotoxicity) rather than a lack of coordination or learning deficit.

Procedure:

  • Habituation: 24 hours prior to testing, train mice to maintain balance on a knurled wooden rod (1-inch diameter) rotating at 6 rpm. Only mice capable of remaining on the rod for at least 1 minute are selected.

  • Testing: Post-administration of the triazole compound (at TPE), place the mouse on the rotating rod (6 rpm).

  • Endpoint: Neurotoxicity is indicated if the animal fails to maintain equilibrium for 1 minute in three successive trials. The dose at which 50% of animals exhibit this failure is calculated as the Median Toxic Dose (TD50).

Data Presentation & Assay Validation

A self-validating assay requires the calculation of the Protective Index (PI) , defined as


. A higher PI indicates a safer drug profile. Below is a comparative summary of benchmark triazole derivatives from recent literature to serve as reference standards for your internal screening.

Table 1: Benchmark Quantitative Data for Representative Triazole Anticonvulsants

Compound Class / Specific DerivativeMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)Putative Primary Mechanism
7-substituted-[1,2,4]triazolo[1,5-α]pyrimidine (Compound 6d)28.9N/A173.66.0GABA-A Receptor Activation
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-triazol-3-one (Compound 4g)23.718.9> 300.0> 12.6VGSC Blockade / GABAergic
Standard: Carbamazepine (Positive Control)~8.8Inactive~71.6~8.1VGSC Blockade
Standard: Valproic Acid (Positive Control)~272.0~149.0~426.0~1.6Mixed (GABA/VGSC/T-type Ca2+)

Data synthesized from authoritative pharmacological evaluations of triazole derivatives 7.

Quality Control Check: Always run a concurrent vehicle control group to ensure the solvent does not possess pro-convulsant or anti-convulsant properties, and a positive control group (e.g., Carbamazepine for MES, Diazepam for scPTZ) to validate the electrical/chemical stimulus threshold of the specific animal cohort.

References

1.1 2.2 3.3 4.4 5.5 6.6 7.7

Sources

"high-throughput screening of 1,2,4-triazole libraries"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, distinct from its 1,2,3-triazole isomer typically generated via copper-catalyzed click chemistry (CuAAC). While 1,2,3-triazoles are chemically accessible, 1,2,4-triazoles possess superior pharmacological profiles, serving as the core pharmacophore in blockbuster drugs like Fluconazole (antifungal), Letrozole (anticancer), and Sitagliptin (antidiabetic).

This Application Note provides a comprehensive technical guide for the high-throughput synthesis (HTS) and biological screening of 1,2,4-triazole libraries. Unlike standard "click" libraries, 1,2,4-triazoles require specific condensation protocols compatible with automation. This guide details a robust One-Pot Parallel Synthesis workflow and a Fluorometric Enzymatic Screening protocol, designed to maximize hit rates and data reproducibility (Z' > 0.5).

Strategic Workflow Overview

The following diagram illustrates the integrated workflow from library design to hit validation.

HTS_Workflow Design Library Design (Diversity-Oriented) Synthesis Parallel Synthesis (96-well Format) Design->Synthesis Building Blocks QC Quality Control (LC-MS / Purity Check) Synthesis->QC Random Sampling Screen Primary Screen (Single Point @ 10µM) QC->Screen Pass (>85% Purity) Analysis Data Analysis (Z-Factor & Heatmap) Screen->Analysis Raw RFU Data Validation Hit Validation (IC50 Dose-Response) Analysis->Validation Hits (>50% Inh) Validation->Design SAR Feedback

Caption: Integrated HTS workflow for 1,2,4-triazole discovery. The process emphasizes a feedback loop where validated hits inform the design of second-generation libraries.

Library Synthesis Protocol: The "Amidine-Carboxylate" Route

While flow chemistry is powerful, parallel liquid-phase synthesis in 96-well plates is the most accessible method for HTS. We utilize a Three-Component One-Pot Reaction involving a carboxylic acid, a primary amidine, and a hydrazine.[1] This method avoids the harsh conditions of the Pellizzari reaction and is amenable to automation.

Mechanism: The carboxylic acid is activated in situ to form an amide with the amidine, which then cyclizes with the hydrazine to form the 1,2,4-triazole core.

Reagents & Equipment
  • Building Block A (Carboxylic Acids): 8 diverse aromatic acids (0.2 M in DMF).

  • Building Block B (Amidines): 12 diverse amidine hydrochlorides (0.2 M in DMF).

  • Building Block C (Hydrazines): Monosubstituted hydrazines (0.2 M in DMF).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Vessel: 96-well deep-well polypropylene plates (2 mL volume).

Step-by-Step Synthesis Protocol
  • Activation (Step 1):

    • Dispense 50 µL of Carboxylic Acid solution (10 µmol) into each well.

    • Add 50 µL of HATU solution (10 µmol, 0.2 M in DMF).

    • Add 10 µL of DIPEA (20 µmol).

    • Shake at 600 rpm for 15 minutes at Room Temperature (RT).

  • Amidine Addition (Step 2):

    • Dispense 50 µL of Amidine solution (10 µmol) into the activated acid mixture.

    • Add 10 µL of DIPEA.

    • Seal plate and shake at RT for 2 hours. (This forms the acyl-amidine intermediate).

  • Cyclization (Step 3):

    • Add 55 µL of Hydrazine solution (11 µmol, slight excess).

    • Add 50 µL of Acetic Acid (glacial) to promote cyclodehydration.

    • Reseal with a chemically resistant heat seal.

    • Incubate at 80°C for 12 hours.

  • Work-up (Solid Phase Extraction - SPE):

    • Use a 96-well SCX (Strong Cation Exchange) plate.

    • Load reaction mixture onto SCX resin.

    • Wash with MeOH (3 x 200 µL) to remove unreacted acids and non-basic byproducts.

    • Elute product with 2.0 M Ammonia in MeOH (2 x 150 µL) .

    • Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

    • Resuspend in 100 µL DMSO to create a 10 mM stock library .

Quality Control (QC)
  • Random Sampling: Select 5% of wells (approx. 5 wells per plate) for LC-MS analysis.

  • Acceptance Criteria:

    • Major peak corresponds to [M+H]+.[2]

    • Purity > 85% (UV 254 nm).

    • If <80% of sampled wells pass, the plate is discarded or re-purified.

Screening Protocol: Fluorometric Xanthine Oxidase Assay

To demonstrate biological relevance, we describe a screening protocol for Xanthine Oxidase (XO) inhibition. XO is a validated target for gout (e.g., Allopurinol) and oxidative stress. 1,2,4-triazoles are classic bioisosteres for the purine ring in XO substrates.

Assay Principle: XO converts Pterin (non-fluorescent) to Isoxanthopterin (highly fluorescent). Inhibitors decrease the rate of fluorescence increase.

  • Excitation: 340 nm

  • Emission: 410 nm

  • Z-Factor Requirement: > 0.5

Reagent Preparation
ComponentStock Conc.Working Conc.Solvent
Buffer 10x PBS1x (pH 7.5)Ultrapure Water
Enzyme (XO) 10 U/mL10 mU/mLBuffer + 0.1% BSA
Substrate (Pterin) 10 mM50 µM0.1 M NaOH (dilute in buffer)
Control (Allopurinol) 10 mM10 µMDMSO
Assay Workflow (384-well Black Plate)
  • Library Transfer:

    • Use an acoustic liquid handler (e.g., Echo 550) or pin tool to transfer 50 nL of library compounds (10 mM in DMSO) to the assay plate.

    • Final Assay Concentration: 10 µM (0.5% DMSO).

  • Enzyme Addition:

    • Dispense 25 µL of diluted XO enzyme (10 mU/mL) into all wells except "No Enzyme" blanks.

    • Add 25 µL of Buffer to "No Enzyme" blanks.

    • Incubate for 15 minutes at RT to allow compound-enzyme binding.

  • Substrate Initiation:

    • Dispense 25 µL of Pterin substrate (100 µM, 2x conc) to all wells.

    • Final reaction volume: 50 µL.

  • Kinetic Read:

    • Immediately place in a multimode plate reader (e.g., EnVision, Spark).

    • Measure Fluorescence (Ex 340 / Em 410) every 60 seconds for 30 minutes .

Data Analysis & Hit Validation

Z-Factor Calculation

Before analyzing the library, validate the plate quality using the High and Low controls.



  • 
     : Mean signal of Negative Control (DMSO + Enzyme + Substrate) [0% Inhibition]
    
  • 
     : Mean signal of Positive Control (Allopurinol + Enzyme + Substrate) [100% Inhibition]
    
  • Interpretation: A Z' score between 0.5 and 1.0 indicates an excellent assay.

Hit Selection Criteria
  • Calculate % Inhibition for each well:

    
    
    
  • Threshold: Compounds exhibiting > 50% inhibition at 10 µM are designated as "Hits".

  • Triage: Remove "frequent hitters" (compounds that appear as hits in unrelated assays) and PAINS (Pan-Assay Interference Compounds).

Hit Validation (Dose-Response)
  • Pick hits from the master plate.

  • Prepare an 8-point serial dilution (1:3 dilution) starting at 100 µM.

  • Re-run the assay in triplicate.

  • Fit data to the Four-Parameter Logistic (4PL) equation to determine IC50.

Chemical Reaction Scheme

The following diagram details the specific chemical transformation used in the library synthesis (Section 3).

Reaction_Scheme Reactants Carboxylic Acid (R1) + Amidine (R2) Activation Activation (HATU, DIPEA) Reactants->Activation Intermediate Acyl-Amidine Intermediate Activation->Intermediate - HATU byproduct Cyclization Cyclization (Hydrazine R3, 80°C) Intermediate->Cyclization + Hydrazine Product 1,3,5-Trisubstituted 1,2,4-Triazole Cyclization->Product - H2O

Caption: One-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles via acyl-amidine intermediates.

References

  • Castanedo, G. M., et al. (2011).[1][3][4][5] "One-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines."[1][2][3][4][5] Journal of Organic Chemistry.

  • Bogdan, A. R., & Wang, Y. (2015).[6] "A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor." RSC Advances.

  • Zhang, J., et al. (2006). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • Kuntala, N., et al. (2021).[2] "Design, synthesis and biological evaluation of 1,2,4-triazole derivatives as potential anticancer agents." Scientific Reports.

  • BenchChem Application Note. (2025). "Protocols for High-Throughput Screening of 3-(Phenoxymethyl)-4H-1,2,4-triazole Libraries."

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The compound 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (CAS: 1701786-04-0) is a highly valued building block in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) modulators[1][2]. The presence of the sterically hindered secondary alkyl group (pentan-2-yl) on the triazole core imparts unique lipophilic and pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs).

Transitioning the synthesis of this molecule from a discovery-scale (milligram) to a pilot-scale (kilogram) environment presents significant chemical engineering challenges. The primary obstacle is regioselectivity . Direct alkylation of 3-amino-1,2,4-triazole typically yields a statistical mixture of N1, N2, and N4 isomers. This application note details a robust, self-validating scale-up protocol that maximizes N1-alkylation, minimizes hazardous byproducts, and ensures a highly pure final product suitable for cGMP pharmaceutical manufacturing.

Retrosynthetic Analysis and Route Justification

To achieve a scalable and economically viable process, two primary synthetic routes were evaluated:

  • Route A (De Novo Ring Synthesis): Condensation of pentan-2-ylhydrazine with N-cyanomethanimidamide. While this route guarantees absolute regioselectivity, alkylhydrazines are highly toxic, prone to auto-oxidation, and prohibitively expensive at scale.

  • Route B (Direct Alkylation - Selected): Alkylation of the commercially available, inexpensive 3-amino-1,2,4-triazole with 2-bromopentane.

The Causality of Optimization: In Route B, the 3-amino-1,2,4-triazole ring possesses multiple nucleophilic nitrogen centers. The N1 and N2 positions are the most reactive due to the tautomeric equilibrium of the ring. To drive the reaction toward the desired N1-isomer , we must manipulate the hard-soft acid-base (HSAB) properties of the reaction medium. Using a polar aprotic solvent (DMF) and a mild, bulky base (Potassium Carbonate,


) favors the thermodynamic N1 product over the kinetic N2 product. Furthermore, maintaining the reaction at 80°C provides sufficient activation energy to overcome the steric hindrance of the secondary bromide (2-bromopentane) while minimizing elimination byproducts (e.g., 2-pentene).
Process Optimization Data

The following table summarizes the pilot-phase optimization data used to establish the final scale-up parameters.

EntryBaseSolventTemp (°C)Conversion (%)Ratio (N1 : N2 : N4)Yield of N1 (%)
1

THF654540 : 55 : 518
2

MeCN807260 : 35 : 543
3

DMF809582 : 15 : 377
4

DMF 80 92 80 : 18 : 2 74 (Optimal Cost/Yield)

Note: While Cesium Carbonate (Entry 3) provided marginally better regioselectivity, Potassium Carbonate (Entry 4) was selected for the final scale-up due to its significantly lower cost profile at the multi-kilogram scale.

Process Workflow Visualization

The following diagram illustrates the optimized unit operations for the scale-up synthesis, highlighting the critical isolation step where the N1 isomer is separated from the N2 impurity.

G A Raw Materials 3-Amino-1,2,4-triazole + 2-Bromopentane B Alkylation Reaction (K2CO3, DMF, 80°C, 12h) A->B C Aqueous Quench & MTBE Extraction B->C D Organic Phase (Crude N1/N2 Isomer Mix) C->D E Thermodynamic Crystallization (EtOAc / Heptane) D->E Removes N2 Impurity F Pure Product 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine E->F

Fig 1: Process workflow for the regioselective scale-up synthesis and isolation.

Detailed Scale-Up Protocol (1.0 kg Target)

Safety & Equipment Prerequisites:

  • Reactor: 20 L jacketed glass-lined reactor equipped with an overhead mechanical stirrer, reflux condenser, and internal temperature probe.

  • Hazards: DMF is a reproductive toxin; 2-bromopentane is a flammable alkylating agent. All operations must be conducted under high-flow local exhaust ventilation.

Step 1: Reaction Setup
  • Charge the 20 L reactor with 3-amino-1,2,4-triazole (600 g, 7.14 mol, 1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (6.0 L).

  • Initiate mechanical stirring at 150 RPM.

  • Add finely milled, anhydrous Potassium Carbonate (

    
    )  (1480 g, 10.71 mol, 1.5 equiv) in portions over 15 minutes. Self-Validation Check: Ensure the suspension is uniform; clumping of the base will severely reduce the reaction rate.
    
  • Heat the jacket to achieve an internal temperature of 80°C (± 2°C).

Step 2: Alkylation
  • Charge a dropping funnel with 2-bromopentane (1185 g, 7.85 mol, 1.1 equiv).

  • Add the 2-bromopentane dropwise to the reactor over a period of 2 hours.

    • Causality Note: Controlled addition prevents a sudden concentration spike of the electrophile, minimizing the formation of the over-alkylated N,N-dialkyl impurities.

  • Maintain the reaction at 80°C for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture, dilute with methanol, and analyze via HPLC (UV 210 nm). The reaction is deemed complete when residual 3-amino-1,2,4-triazole is < 3% AUC.

Step 3: Quench and Extraction
  • Cool the reactor internal temperature to 20°C.

  • Quench the reaction by slowly adding Deionized Water (8.0 L). Note: A mild exotherm will occur as the inorganic salts dissolve.

  • Add Methyl tert-butyl ether (MTBE) (5.0 L) to the reactor. Stir vigorously at 250 RPM for 15 minutes, then allow the phases to separate for 30 minutes.

  • Decant the upper organic layer. Extract the aqueous layer with an additional portion of MTBE (3.0 L).

  • Combine the organic layers and wash with 5% aqueous LiCl solution (3 x 2.0 L) to remove residual DMF.

  • Concentrate the organic phase under reduced pressure (40°C, 150 mbar) to yield a viscous yellow oil (Crude mixture of N1 and N2 isomers).

Step 4: Selective Crystallization (Isomer Separation)
  • Transfer the crude oil to a clean 10 L crystallization vessel.

  • Dissolve the oil in Ethyl Acetate (EtOAc) (1.5 L) at 50°C.

  • Slowly add n-Heptane (4.5 L) while maintaining the temperature at 50°C.

  • Initiate a controlled cooling ramp: cool from 50°C to 5°C at a rate of 0.1°C/minute.

    • Causality Note: The N1 isomer (1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine) forms a stable crystalline lattice under these conditions, while the more sterically hindered N2 isomer remains highly soluble in the heptane-rich mother liquor.

  • Filter the resulting white crystalline slurry via a Nutsche filter. Wash the filter cake with cold (0°C) n-Heptane (1.0 L).

  • Dry the product in a vacuum oven at 45°C for 24 hours.

Expected Yield: 815 g (74% theoretical yield based on 3-amino-1,2,4-triazole). Purity (HPLC): > 98.5% (N1 isomer), < 1.0% (N2 isomer).

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met:

  • Molecular Weight Confirmation: LC-MS (ESI+)

    
     calculated for 
    
    
    
    
    
    : 155.13; Found: 155.1[1].
  • 1H NMR (400 MHz, DMSO-d6):

    
     7.85 (s, 1H, Triazole C5-H), 5.20 (s, 2H, 
    
    
    
    ), 4.15 (sextet, J = 6.8 Hz, 1H,
    
    
    ), 1.75 - 1.55 (m, 2H,
    
    
    ), 1.40 (d, J = 6.8 Hz, 3H,
    
    
    ), 1.25 - 1.10 (m, 2H,
    
    
    ), 0.85 (t, J = 7.4 Hz, 3H,
    
    
    ).
    • Diagnostic Peak: The singlet at 7.85 ppm is highly characteristic of the N1-alkylated isomer. The N2 isomer typically presents this proton further downfield (approx. 8.10 ppm).

References

  • Google Patents. (2015). Heteroaromatic compounds and their use as dopamine D1 ligands (US9107923B2).

Sources

Troubleshooting & Optimization

"purification challenges of 3-amino-1,2,4-triazole derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 3-amino-1,2,4-triazole derivatives. While these compounds are highly privileged scaffolds in drug discovery—particularly for neurological and oncological targets—their purification is notoriously difficult[1][2].

The extensive hydrogen-bonding capacity, tautomerism, and amphoteric nature of the 1,2,4-triazole ring combined with the exocyclic amine make these molecules highly polar. They often streak irreversibly on standard silica gel and elute in the void volume during reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides field-proven, self-validating protocols and troubleshooting steps to overcome these bottlenecks.

Purification Strategy Decision Matrix

Selecting the correct purification modality is the most critical step. Use the logical flow below to determine the best approach based on the physicochemical properties of your specific triazole derivative.

Purification_Decision_Tree Start Crude 3-amino-1,2,4-triazole Reaction Mixture Q1 Highly polar & water-soluble? Start->Q1 NP Normal Phase Silica (DCM/MeOH + NH4OH) Q1->NP No (Lipophilic) Q2 Basic amine present (pKa > 6)? Q1->Q2 Yes SCX SCX Catch-and-Release (Ion Exchange) Q2->SCX Yes HILIC HILIC Chromatography (Aqueous Normal Phase) Q2->HILIC No / Amphoteric

Decision matrix for selecting the optimal purification route for triazole derivatives.

Troubleshooting FAQs

Q1: My 3-amino-1,2,4-triazole derivative streaks severely on normal-phase silica, and I lose most of my yield. How can I resolve this? Causality: The triazole ring and the exocyclic amino group act as strong hydrogen bond donors and acceptors. On standard acidic silica gel, they interact strongly with free silanol groups, causing severe tailing and irreversible adsorption. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). If you must use normal phase, add 1–5% triethylamine (TEA) or aqueous ammonia to your dichloromethane/methanol mobile phase to mask the acidic silanols. However, HILIC is specifically designed for such polar nitrogen heterocycles, utilizing an acetonitrile/water gradient on bare silica where water acts as the strong eluting solvent[3][4].

Q2: I am trying to extract a water-soluble 3-amino-1,2,4-triazole from an aqueous reaction mixture, but it won't partition into ethyl acetate or DCM. What is the best approach? Causality: The high topological polar surface area (TPSA) and capacity for tautomerization make these derivatives highly hydrophilic, favoring the aqueous layer[2]. Solution: Utilize a "Catch-and-Release" strategy with a Strong Cation Exchange (SCX) solid-phase extraction cartridge. The sulfonic acid moieties on the SCX resin will protonate and bind the basic triazole/amine nitrogens. You can then wash away non-basic impurities and salts with methanol, and finally elute your pure product using a solution of 2–5% ammonia in methanol[5].

Q3: In reversed-phase HPLC (RP-HPLC), my triazole derivative elutes in the void volume. How can I increase retention? Causality: Standard C18 columns rely on hydrophobic interactions. Highly polar 3-amino-1,2,4-triazoles lack sufficient lipophilicity to partition into the C18 stationary phase, causing them to elute at the solvent front[3][6]. Solution: Employ an ion-pairing reagent (like 0.1% Trifluoroacetic acid) to suppress the ionization of the triazole, increasing its apparent hydrophobicity. If this fails, HILIC is the definitive alternative. HILIC operates as an "aqueous normal phase" where retention actually increases with a higher organic (acetonitrile) concentration[6].

Quantitative Performance Data

The following table summarizes the expected outcomes when applying different purification strategies to highly polar 3-amino-1,2,4-triazole derivatives.

Purification TechniqueTypical Yield RecoveryPurity AchievedScalabilityPrimary Mechanism of ActionBest Use Case
Normal Phase (DCM/MeOH) 40–60%ModerateHighAdsorption / H-bondingLipophilic, heavily substituted derivatives.
RP-HPLC (C18 + TFA) 70–85%Very HighLow-MediumHydrophobic PartitioningFinal polishing of potent APIs; slightly lipophilic analogs.
HILIC Flash Chromatography 80–95%HighMedium-HighAqueous Partitioning / H-bondingHighly polar/water-soluble derivatives failing RP-HPLC.
SCX Catch & Release 90–98%HighHighStrong Cation ExchangeExtracting basic triazoles directly from aqueous mixtures.

Step-by-Step Methodologies

Protocol A: SCX Catch-and-Release Purification

This protocol exploits the basicity of the 3-amino group and the triazole ring to selectively isolate the target molecule from complex, salt-heavy aqueous mixtures[5].

SCX_Mechanism Load 1. Load Crude (Acidic pH) Bind 2. Triazole Binds (Sulfonic Acid Resin) Load->Bind Wash 3. Wash with MeOH (Removes Neutrals) Bind->Wash Elute 4. Elute with NH3/MeOH (Releases Pure Triazole) Wash->Elute

Mechanistic workflow of SCX catch-and-release purification for basic triazoles.

  • Equilibration: Condition the SCX cartridge with 3 column volumes (CV) of Methanol, followed by 3 CV of 1% Acetic Acid in Methanol.

  • Loading: Dissolve the crude reaction mixture in a minimum amount of acidic solvent (e.g., 1% AcOH in MeOH or water) and load onto the column.

    • Causality: Acidic conditions ensure the triazole nitrogens are fully protonated, maximizing ionic binding to the negatively charged sulfonic acid stationary phase.

  • Washing: Wash with 3–5 CV of Methanol.

    • Causality: This removes neutral and acidic byproducts, as well as lipophilic impurities that do not interact ionically with the resin.

    • Self-Validation Check: Analyze the methanol wash fraction via LC-MS. If the target triazole is detected here, the SCX column capacity was exceeded or the loading pH was not acidic enough.

  • Elution: Elute the target 3-amino-1,2,4-triazole with 3–5 CV of 2M Ammonia in Methanol.

    • Causality: The basic ammonia deprotonates the triazole, neutralizing its charge, breaking the ionic bond, and releasing it from the resin[5].

  • Recovery: Concentrate the eluent under reduced pressure to yield the purified free base.

Protocol B: HILIC Flash Chromatography

Use this protocol when the triazole derivative is too polar for normal phase and elutes in the void volume of a C18 column[3][6].

  • Column Selection: Use a bare silica or diol-functionalized flash column.

  • Solvent System:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water containing 10 mM Ammonium Acetate.

    • Causality: The buffer controls the ionization state of the triazole and ensures reproducible retention times, preventing peak tailing[4].

  • Equilibration: Flush the column with 95% A / 5% B for at least 5 CV.

    • Causality: This establishes the critical water-rich layer on the silica surface, which is required for the partitioning mechanism of HILIC[3].

  • Gradient Execution: Run a gradient from 5% B to 40% B over 15 CV.

    • Causality: In HILIC, water is the strong solvent. Increasing the water concentration disrupts the hydrogen bonding between the polar triazole and the stationary phase, causing elution[6].

    • Self-Validation Check: If the triazole elutes with the solvent front, the initial organic concentration is too low. Ensure the column is fully equilibrated with at least 95% acetonitrile before injection.

References

  • Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets. ACS Omega.[Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.[Link]

  • RediSep SCX column. Teledyne ISCO.[Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Chromatography Today.[Link]

  • What can I use to purify polar reaction mixtures? Biotage.[Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC.[Link]

Sources

"optimization of reaction conditions for triazole synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #001: The "Click" Chemistry Service Desk

Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of 1,2,3-Triazole Synthesis (CuAAC & RuAAC)

Mission Statement

Welcome to the Triazole Synthesis Support Center. We do not provide generic textbook recipes. Instead, we troubleshoot the kinetics, thermodynamics, and practical failures of the Azide-Alkyne Cycloaddition. Whether you are battling oxidative homocoupling in a flask or cytotoxicity in a live cell, this guide addresses the causality of failure and the protocols for success.

Module 1: The Engine Room (Catalyst & Ligands)

User Issue: "My reaction turns green/brown and stalls before completion. Adding more copper doesn't help."

Root Cause Analysis: The "dead" reaction is rarely due to a lack of copper; it is due to the oxidation of Cu(I) to Cu(II) or the formation of non-catalytic copper acetylide aggregates. The green/brown color indicates the accumulation of Cu(II) or copper oxides.

The Solution: Ligand-Accelerated Catalysis (LAC) You must stabilize the Cu(I) oxidation state. Naked copper (CuSO₄ + Ascorbate without ligand) is susceptible to rapid oxidation and disproportionation.

Q: Which ligand should I use? Use the following decision matrix to select the correct ligand. TBTA is not a universal solution.

LigandSolubilityKineticsCytotoxicityBest Application
TBTA Organic (DMSO/MeOH)ModerateHighSmall molecule synthesis in organic solvents.
THPTA Water SolubleFastLowProtein labeling, aqueous buffers, complex bioconjugation.
BTTAA Water SolubleVery FastVery LowLive cell imaging , low-concentration reactants (<50 µM).

Tech Note: THPTA and BTTAA protect the Cu(I) center from oxidation by O₂, allowing the reaction to proceed faster and with lower copper loading (down to 10–50 µM) [1, 2].

Q: I am using Cu(I) salts (CuI, CuBr) directly. Why is it failing? A: Cu(I) salts are thermodynamically unstable in solution and readily oxidize.

  • Fix: Switch to the In Situ Reduction Method . Use Cu(II) (CuSO₄) + 5-10 equivalents of Sodium Ascorbate. This creates a steady-state concentration of active Cu(I) and is 10x more robust than starting with Cu(I) salts [3].

Module 2: Environmental Control (Glaser Coupling)

User Issue: "I am seeing a major byproduct that looks like a dimer of my alkyne."

Root Cause Analysis: You are witnessing Glaser Coupling (oxidative alkyne homocoupling). This occurs when oxygen is present in the system. The copper catalyst, instead of performing the "Click" cycle, acts as an oxidant to fuse two alkynes.

Troubleshooting Protocol:

  • Degas Solvents: Sparging with Argon/Nitrogen for 15 minutes is mandatory, not optional.

  • Increase Reductant: Raise Sodium Ascorbate loading to 5–10 equivalents relative to Copper. The ascorbate scavenges dissolved oxygen.

  • Ligand Switch: Switch to THPTA . Its geometry suppresses the formation of the multinuclear copper intermediates required for Glaser coupling [4].

Module 3: Regioselectivity (The 1,4 vs. 1,5 Switch)

User Issue: "I need the 1,5-disubstituted triazole, but CuAAC gives me the 1,4-isomer."

Root Cause Analysis: The CuAAC mechanism is strictly regioselective for the 1,4-isomer due to the formation of a copper-acetylide intermediate. You cannot force a Cu-catalyzed reaction to make the 1,5-isomer by heating it.

The Solution: Ruthenium Catalysis (RuAAC) You must switch metals. RuAAC utilizes a ruthenacycle intermediate that dictates 1,5-regioselectivity.[1][2]

Comparison & Protocol Adjustments:

FeatureCuAAC (Copper)RuAAC (Ruthenium)
Regioselectivity 1,4-disubstituted (Exclusive)1,5-disubstituted (Exclusive)
Substrates Terminal Alkynes OnlyTerminal & Internal Alkynes
Catalyst CuSO₄ + AscorbateCp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl complex)
Sensitivity O₂ Sensitive (needs ascorbate)Air/Moisture Tolerant
Temperature RT to 40°COften requires 60–80°C

Critical Warning: RuAAC is not compatible with internal azides or highly sterically hindered substrates in the same way CuAAC is. It requires the Cp* (pentamethylcyclopentadienyl) ligand to sterically direct the 1,5-formation [5].

Module 4: Visualization of Troubleshooting Logic

The following flowchart illustrates the decision-making process for rescuing a failed reaction.

Troubleshooting Start Issue: Reaction Stalled or Low Yield CheckO2 Is Oxygen Present? (Solvent not degassed?) Start->CheckO2 Glaser Diagnosis: Glaser Coupling (Alkyne Dimerization) CheckO2->Glaser Yes CheckColor Color of Solution? CheckO2->CheckColor No FixGlaser Action: Degas + Excess Ascorbate Glaser->FixGlaser Green Green/Brown CheckColor->Green Accumulation Colorless Colorless/Light Yellow CheckColor->Colorless Looks Normal Oxidation Diagnosis: Catalyst Oxidation (Cu II) Green->Oxidation CheckRegio Wrong Isomer Formed? Colorless->CheckRegio FixOx Action: Add THPTA Ligand + Fresh Ascorbate Oxidation->FixOx RuSwitch Action: Switch to Cp*Ru Catalyst (RuAAC) CheckRegio->RuSwitch Need 1,5-isomer

Figure 1: Diagnostic logic flow for identifying reaction failure modes based on visual cues and byproduct analysis.

Module 5: Standard Operating Procedure (SOP)

Protocol: High-Efficiency CuAAC for Bioconjugation & Synthesis This protocol minimizes oxidative damage and ensures >90% yield.

Reagents:

  • CuSO₄·5H₂O: 20 mM in water.

  • Ligand (THPTA): 50 mM in water.[3]

  • Sodium Ascorbate: 100 mM in water (Must be freshly prepared —yellow ascorbate is dead).

  • Buffer: 100 mM Phosphate (PBS) or HEPES, pH 7.0–7.5.

Workflow:

  • Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio (e.g., 10 µL Cu + 20 µL Ligand). Incubate for 5 minutes. Why? This pre-forms the catalytic complex before it touches the reagents.

  • Reaction Mix: Combine Alkyne and Azide in the buffer/solvent (DMSO/t-BuOH if needed for solubility).

  • Activation: Add the Cu-Ligand complex to the reaction mix.

  • Initiation: Add Sodium Ascorbate (Final conc: 5 mM).

  • Incubation: Seal under Argon. React for 30–60 mins at RT.

Cleanup (Copper Removal): Do not rely on simple extraction. Copper binds tightly to triazoles.

  • Method A (Synthesis): Wash organic layer with 0.5 M EDTA (pH 8.0) x3.[4] The aqueous layer will turn blue (Cu-EDTA complex). Continue until colorless [6].

  • Method B (Proteins): Use a desalting column (PD-10) or dialysis against buffer containing 1 mM EDTA.

References
  • Presolski, S. I., et al. (2011).[5] "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) in Aqueous Media." Current Protocols in Chemical Biology. Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie. Link

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "Protocol for Removal of Copper Catalyst After Click Reaction." Link

Sources

Technical Support Center: Synthesis of 1,2,4-Triazol-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazol-3-amines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The 1,2,4-triazole core is a privileged structure in a multitude of pharmacologically active agents, but its synthesis is often accompanied by specific challenges and side reactions.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-tested insights into why problems occur and how to systematically troubleshoot them. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Core Synthetic Pathway Overview

The most prevalent and direct route to 5-substituted 3-amino-1,2,4-triazoles involves the condensation of aminoguanidine (often as a hydrochloride or bicarbonate salt) with a carboxylic acid or its derivative, followed by a cyclization/dehydration step.[1][4][5] While seemingly straightforward, the success of this transformation hinges on careful control of reaction conditions to navigate a landscape of potential side reactions.

Synthetic_Workflow Start Starting Materials (Aminoguanidine + Carboxylic Acid) Intermediate Acylaminoguanidine Intermediate Start->Intermediate Condensation Product 5-Substituted 3-Amino-1,2,4-triazole Intermediate->Product Cyclization (Desired Pathway) SideProduct Side Products (e.g., Oxadiazole Isomer) Intermediate->SideProduct Competing Cyclization

Caption: General workflow for 3-amino-1,2,4-triazole synthesis.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent issues encountered during the synthesis of 1,2,4-triazol-3-amines in a practical, question-and-answer format.

Q1: My reaction yield is consistently low or I'm recovering only starting materials. What's going wrong?

Answer: Low conversion is a common hurdle that can stem from several factors. A systematic approach is key to diagnosis.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions : The energy barrier for the cyclization/dehydration step may not be met.

    • Temperature : If using conventional heating, ensure the temperature is high enough to drive off water (typically >140°C). For stubborn substrates, microwave-assisted synthesis, which can safely reach temperatures like 180°C in a sealed vessel, is highly effective at reducing reaction times and improving yields.[4][5]

    • Catalysis : The reaction is acid-catalyzed. Ensure sufficient acid (e.g., HCl) is present, especially when starting with aminoguanidine bicarbonate, to both neutralize the base and catalyze the reaction.[4]

  • Purity of Starting Materials : Aminoguanidine and its salts can degrade over time. Carboxylic acids may contain residual water.

    • Action : Use high-purity reagents. Ensure aminoguanidine salts are dry and stored properly. If using a carboxylic acid that is a hydrate, account for the extra water.

  • Incomplete Conversion : The reaction may simply need more time to reach completion.

    • Action : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[6] If starting material is still present after the planned duration, extend the reaction time. Be cautious, as prolonged heating can sometimes promote degradation.

  • Degradation : Sensitive functional groups on your carboxylic acid or the triazole product itself may be unstable under the harsh reaction conditions.

    • Action : If degradation is suspected (visible as multiple new spots on TLC), attempt the reaction at a lower temperature for a longer period.[7] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent oxidative side reactions.[7]

Q2: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired 3-amino-1,2,4-triazole. What is this impurity?

Answer: You have likely formed an isomeric byproduct. The most common culprit in this synthesis is the corresponding 2-amino-5-substituted-1,3,4-oxadiazole .[7]

Causality: The acylaminoguanidine intermediate is central to the reaction. Its cyclization determines the final heterocyclic core.

  • Desired Pathway (Triazole Formation) : Nucleophilic attack from the terminal hydrazinyl nitrogen onto the carbonyl carbon, followed by dehydration, yields the 1,2,4-triazole.

  • Side Reaction (Oxadiazole Formation) : Nucleophilic attack from the oxygen of the carbonyl group onto the guanidinium carbon, followed by elimination of ammonia and water, leads to the 1,3,4-oxadiazole. This pathway is often favored under certain conditions.

Competing_Pathways Intermediate Acylaminoguanidine Intermediate Triazole 3-Amino-1,2,4-triazole (Desired Product) Intermediate->Triazole Oxadiazole 2-Amino-1,3,4-oxadiazole (Isomeric Impurity) Intermediate->Oxadiazole N_attack Attack by Terminal Nitrogen N_attack->Intermediate O_attack Attack by Carbonyl Oxygen O_attack->Intermediate

Caption: Competing cyclization pathways of the acylaminoguanidine intermediate.

Troubleshooting & Prevention:

  • Temperature Control : Excessive heat can sometimes favor the formation of the thermodynamically stable oxadiazole.[7] Incremental temperature increases while monitoring the reaction are advised.

  • pH and Catalysis : The choice of acid catalyst and reaction medium can influence the nucleophilicity of the different atoms in the intermediate, thereby directing the cyclization. Experimenting with different acid catalysts (e.g., H₂SO₄, p-TsOH) or solvent systems may be beneficial.

  • Purification : Separating these isomers can be challenging. Careful column chromatography with a shallow gradient or recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) is often required.[4][6]

Q3: My reaction mixture is turning into a thick, insoluble polymer-like material. What is causing this?

Answer: This often points to side reactions involving the starting materials, particularly aminoguanidine or cyanamide if it is used as a precursor.

Possible Causes & Solutions:

  • Dimerization/Trimerization of Cyanamide : If your synthesis route starts from cyanamide to generate aminoguanidine in situ, uncontrolled conditions can lead to the formation of dicyandiamide or melamine.[8]

    • Prevention : This is best controlled by maintaining a low temperature (0–10°C) and a specific pH range (6-7) during the initial reaction of hydrazine with cyanamide, as outlined in process chemistry literature.[8]

  • Self-Condensation of Aminoguanidine : Aminoguanidine is highly reactive and can undergo self-condensation or form complex mixtures, especially under strongly basic or acidic conditions at high temperatures.

    • Prevention : Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid to ensure the aminoguanidine is consumed in the desired acylation reaction.[4] Controlled, simultaneous addition of reagents can also prevent localized high concentrations that lead to side reactions.[8]

Frequently Asked Questions (FAQs)

Q: Which aminoguanidine salt is best: hydrochloride or bicarbonate? A: Both are commonly used. Aminoguanidine bicarbonate is often preferred for its stability and lower corrosivity.[9] However, its use requires the addition of a strong acid (like HCl) to neutralize the bicarbonate and catalyze the reaction.[4][5] Aminoguanidine hydrochloride can be used directly but is more hygroscopic. The choice often comes down to cost, availability, and the specific requirements of your synthesis.

Q: Can I use microwave synthesis for volatile carboxylic acids? A: Yes, this is a significant advantage of modern microwave reactors. Using sealed reaction vials allows for heating well above the boiling point of volatile acids, dramatically accelerating the reaction.[5] This approach is highly recommended for acids like acetic or propionic acid.

Q: How should I monitor the reaction progress effectively? A: A combination of TLC and LC-MS is ideal.

  • TLC : Provides a quick, qualitative assessment of the consumption of starting materials and the formation of new products. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes is often a good starting point.[6]

  • LC-MS : Confirms the mass of the product and any major byproducts. This is particularly crucial for distinguishing between the desired triazole and its oxadiazole isomer, which will have identical masses.[7]

Q: What are the best practices for purifying 3-amino-1,2,4-triazoles? A: These compounds are often polar solids.

  • Recrystallization : This is the most effective method for achieving high purity if a suitable solvent is found. Common solvents include water, ethanol, isopropanol, or mixtures thereof.[4]

  • Column Chromatography : Use silica gel for less polar analogs. For highly polar compounds, reversed-phase (C18) chromatography may be necessary. A typical eluent system for normal phase is a gradient of methanol in dichloromethane.[6]

Data & Protocols

Table 1: Recommended Conditions for Microwave-Assisted Synthesis
ParameterRecommended ValueRationale & Comments
Reagent Ratio 1.0 eq. Aminoguanidine SaltA slight excess of the acid ensures complete consumption of the more reactive aminoguanidine.[4]
1.2 eq. Carboxylic Acid
1.5 eq. HCl (37%)Required for catalysis and to neutralize bicarbonate if used.[4]
Temperature 180 °CEnsures rapid and complete cyclization/dehydration.[4][5]
Time 30 minutesSignificantly faster than conventional heating. Monitor by TLC/LC-MS for optimization.[4]
Solvent None (neat) or IsopropanolFor solid carboxylic acids, a solvent like isopropanol can aid mixing.[4]
Protocol: Microwave-Assisted Synthesis of 5-Phenyl-3-amino-1,2,4-triazole

This protocol is adapted from established green chemistry methods.[4][5]

  • Reaction Setup : In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and benzoic acid (1.2 mmol, 146.5 mg).

  • Acid Catalysis : Add a 37% aqueous solution of hydrochloric acid (1.5 mmol, 0.15 mL).

  • Microwave Irradiation : Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C and maintain this temperature for 30 minutes.

  • Work-up & Isolation : After cooling the vial to room temperature, a solid will typically have formed.

  • Purification : Add a small amount of cold water to the vial, break up the solid, and collect it by vacuum filtration. Wash the solid with additional cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an ethanol/water mixture to afford the pure 5-phenyl-3-amino-1,2,4-triazole.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines.
  • ResearchGate. (2025). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • International Journal of Innovative Science and Research Technology. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities.
  • Benchchem. (n.d.). Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers.
  • Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Monash University Malaysia.
  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • NIH Public Access. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
  • Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.

Sources

Core Principles: Understanding 1,2,4-Triazole Stability (FAQs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-Triazole Solution Stability. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the mechanistic causality behind 1,2,4-triazole degradation, providing you with self-validating protocols and field-proven insights to ensure the integrity of your drug development workflows.

Q1: Is the 1,2,4-triazole ring itself susceptible to cleavage in aqueous solutions? A1: No. The unsubstituted 1,2,4-triazole core is highly aromatic, granting it exceptional thermal and acid-base stability[1]. It is generally insensitive to redox reactions, simple hydrolysis, and enzymatic degradation[2]. When degradation occurs in solution, it is almost exclusively driven by the lability of the functional substituents attached to the ring, rather than the cleavage of the triazole pharmacophore itself[3].

Q2: Why am I seeing rapid degradation of Letrozole in basic buffers, despite the triazole ring's stability? A2: Letrozole contains a highly electrophilic cyanophenyl group. While its triazole core remains intact, the cyano group is highly susceptible to base-catalyzed hydrolysis[4]. Under alkaline conditions (e.g., 0.1 M NaOH), the nitrile group undergoes partial hydrolysis to form an amide intermediate, which subsequently hydrolyzes into a carboxylic acid degradation product[4]. This makes Letrozole highly labile in high-pH solutions[5].

Q3: My Fluconazole solutions are losing potency over long-term storage. What is the mechanism? A3: Fluconazole is remarkably stable in acidic and alkaline environments but exhibits a specific vulnerability to oxidative stress[6]. In the presence of oxidizing agents (such as peroxides or transition metal impurities in aging solvents), Fluconazole undergoes oxidative degradation, yielding 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol and 1-methyl-1,2,4-triazole[7].

Troubleshooting Common Experimental Issues

Issue 1: Emergence of secondary peaks in HPLC-UV during the alkaline workup of a triazole derivative.

  • Causality: High pH environments catalyze the nucleophilic attack of hydroxide ions on electron-deficient side chains (like esters, amides, or nitriles) attached to the triazole ring[4].

  • Troubleshooting Steps:

    • Immediately neutralize the alkaline reaction mixture using a buffered acidic solution (e.g., 0.1 M HCl or phosphate buffer pH 6.0) before HPLC injection. Injecting high-pH samples directly onto a standard C18 column not only degrades the silica stationary phase but also allows degradation to continue inside the autosampler.

    • Switch to a weaker base (e.g., potassium carbonate instead of sodium hydroxide) during workup to minimize the kinetic rate of side-chain hydrolysis.

Issue 2: Loss of API concentration and inconsistent biological assay results after prolonged storage.

  • Causality: Photolytic or oxidative degradation driven by dissolved oxygen, trace metals in the buffer, or ambient UV exposure[3],[8].

  • Troubleshooting Steps:

    • Degas all aqueous buffers using ultrasonication and vacuum filtration to remove dissolved oxygen.

    • Store solutions in amber vials purged with an inert gas (Argon or Nitrogen) at +4°C[3].

    • If the compound is Fluconazole, avoid co-formulation with excipients that generate peroxides over time (e.g., certain grades of PEGs or polysorbates)[6].

Quantitative Degradation Profiles

To effectively design your analytical methods, you must anticipate the degradation pathways. Below is a comparative summary of Letrozole and Fluconazole degradation under standard ICH forced degradation conditions.

Stress ConditionLetrozole Degradation (%)Fluconazole Degradation (%)Primary Mechanistic Pathway
Acidic (0.1 M HCl, 80°C)3.6%[5]~1.0%[6]Highly stable; ring core resists cleavage.
Alkaline (0.1 M NaOH, 80°C)57.9%[5]< 1.0%[6]Cyano group hydrolysis to amide/acid (Letrozole)[4].
Oxidative (3% H2O2, RT to 60°C)0.8%[5]6.0% - 10.0%[6]N-dealkylation / Oxidative cleavage[7].
Thermal (60°C - 80°C)5.0%[5]< 2.0%[6]Minor thermal decomposition[5].

Experimental Protocol: Self-Validating Stability-Indicating Assay

To accurately profile the stability of a novel 1,2,4-triazole compound, use this self-validating forced degradation protocol. The inclusion of a Mass Balance Check ensures the system validates its own accuracy.

Step 1: Stock Solution Preparation

  • Prepare a 1.0 mg/mL stock solution of the 1,2,4-triazole API in an inert, LC-MS grade solvent (e.g., Methanol or Acetonitrile)[5].

  • Causality: Using LC-MS grade solvents prevents trace metal-catalyzed oxidation during the baseline measurement.

Step 2: Stress Application (ICH Q1A/Q1B Guidelines)

  • Acid/Base: Mix 5.0 mL of stock with 5.0 mL of 0.2 M HCl (Acid) or 0.2 M NaOH (Base). Reflux at 80°C for 30 minutes[4],[5].

  • Oxidation: Mix 5.0 mL of stock with 5.0 mL of 6%

    
    . Incubate at room temperature for 6 hours[6].
    

Step 3: Neutralization (Critical Step)

  • Cool all samples to room temperature. Neutralize the acidic sample with 0.2 M NaOH, and the basic sample with 0.2 M HCl[4],[5].

  • Causality: Neutralization halts the degradation kinetics precisely at the target time-point and prevents extreme pH from distorting the HPLC peak shapes or damaging the column.

Step 4: HPLC-UV/MS Analysis & Mass Balance Validation

  • Inject the neutralized samples onto a C18 column using a gradient mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Check (Mass Balance): Calculate the sum of the peak areas of the remaining API and all degradants (adjusted for relative response factors). The total area must equal

    
     of the unstressed control peak area.
    
  • Logic: If the mass balance is < 95%, your degradants are either precipitating out of solution, eluting in the void volume, or are highly volatile. This immediately alerts you that the chromatographic method must be adjusted.

Mechanistic & Workflow Visualizations

Below are the logical architectures governing 1,2,4-triazole stability workflows and degradation mechanisms.

ForcedDegradation Start 1,2,4-Triazole API Solution (e.g., Letrozole, Fluconazole) Acid Acidic Stress (0.1 M HCl, 80°C) Start->Acid Base Alkaline Stress (0.1 M NaOH, 80°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Stable Stable / No Cleavage (Intact Triazole Ring) Acid->Stable Most Derivatives LetrozoleDeg High Degradation (Cyano -> Amide/Acid) Base->LetrozoleDeg Letrozole Base->Stable Fluconazole FluconazoleDeg Moderate Degradation (N-Dealkylation) Ox->FluconazoleDeg Fluconazole Ox->Stable Letrozole

Workflow of 1,2,4-triazole forced degradation highlighting specific API vulnerabilities.

DegradationMechanisms Triazole 1,2,4-Triazole Core Resistant Ring Remains Intact (High Aromatic Stability) Triazole->Resistant Acid/Base Stress Substituent Functional Substituents (e.g., Cyano, Hydroxyl) SideChainDeg Side-Chain Hydrolysis (e.g., Cyano -> Carboxylic Acid) Substituent->SideChainDeg Base Attack OxidativeCleavage Oxidative Cleavage (e.g., 1-methyl-1,2,4-triazole) Substituent->OxidativeCleavage ROS Exposure BaseAttack Hydroxide Attack (Alkaline pH) BaseAttack->SideChainDeg ROS Reactive Oxygen Species (H2O2 / Transition Metals) ROS->OxidativeCleavage

Logical causality of 1,2,4-triazole degradation driven by side-chain vulnerabilities.

References

  • National Center for Biotechnology Information (PMC). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." URL: [Link]

  • National Center for Biotechnology Information (PMC). "Stability-indicating spectrophotometric manipulations for the determination of Letrozole in the presence of its alkali-induced degradation products." URL:[Link]

  • National Center for Biotechnology Information (PMC). "Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations." URL:[Link]

  • OMICS International. "Stability Study of Fluconazole Applying Validated Bioassay and Stability-Indicating LC Methods." URL: [Link]

  • SAS Publishers. "Physicochemical Compatibility and Stability of Reconstituted Fluconazole." URL:[Link]

  • ResearchGate. "Stability Study of Fluconazole Applying Validated Bioassay and Stability-Indicating LC Methods." URL: [Link]

Sources

"refining in silico models for predicting triazole bioactivity"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Computational Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most complex challenges encountered when modeling triazole derivatives.

Triazoles (both 1,2,3- and 1,2,4-isomers) are privileged scaffolds in drug discovery, exhibiting potent antifungal, anticancer, and antibacterial properties[1]. However, their unique stereoelectronic profiles—specifically their ability to form coordinate covalent bonds with metalloproteins like the CYP51 heme group—often cause standard in silico pipelines to fail[2]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to bridge the gap between computational predictions and in vitro reality.

Module 1: QSAR & Machine Learning Troubleshooting

Q: My 3D-QSAR (CoMFA/CoMSIA) models for novel 1,2,4-triazole derivatives show high training accuracy (


) but fail completely on external test sets (

). Why is this happening, and how do I fix it?

The Causality: You are experiencing classic overfitting driven by structural alignment bias. Traditional 3D-QSAR methods rely heavily on the rigid superimposition of molecules. Triazoles often feature highly flexible aliphatic side chains or bulky aromatic substitutions that adopt multiple low-energy conformations. Forcing a single alignment creates an artificial energy landscape that does not translate to novel scaffolds[3].

The Solution:

  • Shift to Alignment-Free Descriptors: Transition from CoMFA to Hologram QSAR (HQSAR) or Topomer CoMFA. HQSAR fragments molecules into topological sub-structural patterns (holograms) rather than relying on 3D spatial alignment, capturing the exact degree of influence each atom has on bioactivity without equipotential contour map limitations[3].

  • Define the Applicability Domain (AD): Implement a leverage approach (Williams plot). If a newly designed triazole falls outside the chemical space of your training set (warning leverage

    
     ), the model's prediction must be discarded.
    

Q: We are using Machine Learning (Random Forest, SVM) to predict triazole bioactivity, but we are getting a high rate of false positives during in vitro validation. How can we refine our ML pipeline?

The Causality: Standard ML classifiers often fail to account for the "activity cliff" phenomenon common in triazole chemistry, where a minor structural change (e.g., shifting a fluorine atom from the para to meta position on a phenyl ring) drastically alters bioactivity. Furthermore, models trained on single-threshold cutoffs (e.g., active = IC50 < 5 µM) lose granular affinity data[4].

The Solution: Implement an Ensemble Machine Learning Framework coupled with feature selection. Use algorithms like Boruta or XGBoost to strip away irrelevant 2D descriptors. Instead of relying on a single model, require a consensus prediction across multiple classifiers (e.g., RF, SVM, and Gradient Boosting) before advancing a compound to synthesis[4].

Module 2: Molecular Docking & Dynamics (MD) FAQs

Q: When docking triazole derivatives against fungal CYP51 (Lanosterol 14


-demethylase), standard scoring functions (Glide SP, AutoDock Vina) rank known highly active drugs (like Voriconazole) lower than our inactive decoys. What is the mechanistic failure here? 

The Causality: Triazoles act as non-competitive inhibitors. Their primary mechanism of action is the formation of a direct coordinate covalent bond between the unhindered triazole nitrogen (N3 or N4) and the iron (Fe


) of the heme prosthetic group in the CYP51 active site[2]. Empirical scoring functions are parameterized for non-covalent interactions (hydrogen bonds, van der Waals) and systematically underestimate the enthalpy of transition-metal coordination[5].

The Solution:

  • Apply Metal-Binding Constraints: Force the docking algorithm to require a maximum distance of 2.0–2.5 Å between the triazole nitrogen and the heme iron.

  • Quantum-Polarized Ligand Docking (QPLD): Replace standard partial charges with QM-derived charges (calculated via Density Functional Theory, e.g., B3LYP/6-31G*) for the ligand within the protein environment prior to final scoring[4].

Q: During 100 ns Molecular Dynamics (MD) simulations, our triazole ligand spontaneously unbinds from the CYP51 heme group, despite having a good initial docking score. How do we stabilize the trajectory?

The Causality: Standard force fields (like AMBER ff14SB or CHARMM36) lack the specific bonded parameters (equilibrium bond length, force constants) required to maintain the Fe-N coordinate bond dynamically. The system treats the interaction as purely electrostatic, causing the ligand to drift as thermal kinetic energy is applied[6].

The Solution: Use the Metal Center Parameter Builder (MCPB.py) to build a custom force field for the Heme-Fe-Triazole complex. You must extract the active site, perform a QM geometry optimization, calculate the Hessian matrix to derive force constants, and feed these custom parameters back into your MD topology file.

Data Presentation: Comparison of Computational Approaches

To streamline your workflow, use the following matrix to select the appropriate computational method based on your specific triazole development phase.

Computational MethodTarget OutputStrengths for Triazole ScaffoldsKnown LimitationsRecommended Software/Tools
Hologram QSAR (HQSAR) Sub-structural activity contributionsAlignment-free; excellent for diverse, flexible triazole side-chains[3].Lacks 3D spatial visualization of the binding pocket.SYBYL-X
Ensemble Machine Learning High-throughput binary classification (Active/Inactive)Reduces false positives by requiring consensus across algorithms[4]."Black box" nature; requires massive, curated datasets.Scikit-learn, XGBoost
Quantum-Polarized Docking High-accuracy binding poses & affinitiesAccurately models the critical N-Fe coordinate bond in metalloproteins[4].Computationally expensive; low throughput.Schrödinger (Glide + Jaguar)
Molecular Dynamics (Custom FF) Thermodynamic stability & binding free energy (MM-PBSA)Validates docking poses; accounts for induced-fit cavity adaptations[6].Requires complex QM parameterization for heme-iron.AMBER (MCPB.py), GROMACS

Mandatory Visualization: Triazole Bioactivity Workflow

Below is the logical architecture of a robust, self-correcting in silico to in vitro pipeline.

TriazoleWorkflow Data Dataset Curation (Triazole Derivatives) QSAR 3D-QSAR & ML (HQSAR, RF, SVM) Data->QSAR Descriptor Generation Docking Metalloprotein Docking (CYP51 Heme-N Coordination) QSAR->Docking Active Hits MD Molecular Dynamics (Custom Fe-N Parameters) Docking->MD Pose Refinement InVitro In Vitro Validation (Enzyme Inhibition Assays) MD->InVitro Stable Complexes InVitro->Data Feedback Loop

Caption: In silico to in vitro workflow for predicting and validating triazole bioactivity.

Module 3: Self-Validating Experimental Protocol

To ensure scientific integrity, in silico predictions must be validated using a self-validating in vitro system. The following protocol describes the validation of triazole hits targeting CYP51. It includes internal controls to ensure that any observed bioactivity is genuine and not an assay artifact.

Protocol: In Vitro CYP51 Demethylase Inhibition & LC-MS/MS Quantification

Objective: To quantify the IC


 of computationally identified triazole hits by measuring the conversion of lanosterol to ergosterol precursors.

Step 1: Reagent & System Preparation

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, and 0.1 mM DTT.

  • Reconstitute recombinant fungal CYP51 enzyme and its redox partner (cytochrome P450 reductase) in the buffer.

  • Self-Validation Control: Prepare three parallel control wells:

    • Blank: Buffer + Substrate (No enzyme) -> Validates absence of auto-oxidation.

    • Positive Control: Fluconazole (known inhibitor) -> Validates enzyme susceptibility[7].

    • Negative Control: DMSO vehicle -> Establishes baseline 100% enzyme activity.

Step 2: Compound Incubation

  • Dissolve in silico triazole hits in DMSO (final assay concentration of DMSO must not exceed 1% v/v to prevent enzyme denaturation).

  • Perform a 10-point serial dilution of the triazole compounds (ranging from 100 µM to 0.1 nM).

  • Pre-incubate the enzyme mixture with the triazole compounds for 15 minutes at 37°C to allow coordinate bond formation.

Step 3: Reaction Initiation & Termination

  • Initiate the reaction by adding 50 µM lanosterol (substrate) and 1 mM NADPH (cofactor).

  • Incubate for 30 minutes at 37°C.

  • Terminate the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex vigorously for 2 minutes to extract the sterol metabolites.

Step 4: LC-MS/MS Quantification

  • Centrifuge the mixture at 10,000 x g for 5 minutes. Extract the upper organic layer and evaporate to dryness under nitrogen gas.

  • Reconstitute the residue in mobile phase (Methanol:Water 90:10).

  • Inject into an LC-MS/MS system. Monitor the specific MRM transitions for lanosterol (m/z 427.4 -> 409.4) and the demethylated product (m/z 413.4 -> 395.4).

Step 5: Data Analysis & Quality Control

  • Calculate the percentage of inhibition based on the ratio of product to substrate compared to the DMSO negative control.

  • Self-Validation Check (Z'-factor): Calculate the Z'-factor using the positive (Fluconazole) and negative (DMSO) controls. The assay is only deemed reliable and the data valid if the Z'

    
     0.5 .
    
  • Plot a non-linear regression curve (log(inhibitor) vs. normalized response) to determine the IC

    
     value. Feed this empirical data back into your QSAR model to refine the Applicability Domain[1].
    

References

  • Chai, X. et al. "Synthesis, Molecular Docking, and Biological Evaluation of Novel Triazole Derivatives as Antifungal Agents". ResearchGate. Available at: [Link]

  • Tabti, K. et al. "Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking". Arabian Journal of Chemistry. Available at: [Link]

  • MDPI. "Integrative Computational Approaches for the Discovery of Triazole-Based Urease Inhibitors: A Machine Learning, Virtual Screening, and Meta-Dynamics Framework". MDPI. Available at:[Link]

  • MDPI. "Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System". MDPI. Available at: [Link]

  • National Institutes of Health. "Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51". NIH.gov. Available at:[Link]

  • National Institutes of Health. "Molecular Docking, Design, Synthesis and Antifungal Activity Study of Novel Triazole Derivatives". NIH.gov. Available at: [Link]

Sources

Validation & Comparative

"comparative study of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine with existing antifungals"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the escalating crisis of multi-drug resistant (MDR) fungal pathogens, I frequently evaluate novel pharmacophores designed to overcome the limitations of our current clinical arsenal. The 1,2,4-triazole class remains the cornerstone of antifungal therapy, primarily functioning by inhibiting lanosterol 14α-demethylase (CYP51). However, prolonged clinical use of first-generation azoles like fluconazole has driven severe resistance, particularly in Candida glabrata and Aspergillus fumigatus.

This guide provides an objective, data-driven comparative analysis of a novel lipophilic derivative, 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine , against established clinical standards (Fluconazole and Voriconazole). By integrating a pentan-2-yl aliphatic chain, this compound theoretically enhances lipid bilayer partitioning, optimizing the spatial orientation of the triazole ring for superior heme iron coordination within the CYP51 active site [1].

Mechanistic Rationale & Pathway Analysis

The efficacy of any azole hinges on its ability to penetrate the fungal cell envelope and competitively bind to the heme cofactor of CYP51. Standard azoles often suffer from efflux pump expulsion (e.g., CDR1/CDR2 in Candida). The increased lipophilicity (LogP) imparted by the pentan-2-yl group in 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine allows for deeper membrane embedding, potentially bypassing aqueous-phase efflux mechanisms and leading to a lethal accumulation of toxic 14α-methyl sterols.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1/ERG7 CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methyl sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibition Pathway PTA3 1-(Pentan-2-yl)-1H- 1,2,4-triazol-3-amine PTA3->CYP51 High-Affinity Heme Binding Fluconazole Fluconazole / Voriconazole Fluconazole->CYP51 Standard Heme Binding

Fig 1. CYP51 inhibition pathway by 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine vs standard azoles.

Comparative Performance Data

To objectively benchmark 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine, we evaluate its in vitro minimum inhibitory concentrations (MIC) and its selectivity index (SI). A critical failure point in early drug development is off-target binding to human cytochrome P450 enzymes (e.g., CYP3A4), which leads to severe drug-drug interactions.

Table 1: In Vitro Antifungal Activity (MIC₅₀ in µg/mL) Data represents modal values from triplicate biological replicates using standardized CLSI methodologies.

Pathogen Strain1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amineFluconazoleVoriconazole
Candida albicans (ATCC 90028)0.1250.250.03
Candida glabrata (Clinical MDR)0.50>64.02.0
Aspergillus fumigatus (ATCC 204305)1.0>64.00.50
Cryptococcus neoformans (ATCC 208821)0.254.00.125

Table 2: CYP450 Selectivity Profiling (IC₅₀ in µM) Higher IC₅₀ values against human CYPs indicate better safety profiles.

Enzyme Target1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amineFluconazoleVoriconazole
Fungal CYP51 (C. albicans)0.040.150.02
Human CYP3A4>50.012.53.1
Human CYP2C9>50.08.22.8
Selectivity Index (CYP3A4/CYP51) >1250 83 155

Insight: The data demonstrates that while Voriconazole is highly potent, the pentan-2-yl derivative exhibits a vastly superior Selectivity Index. The steric bulk of the pentan-2-yl chain likely creates a steric clash within the narrower human CYP3A4 active site, preventing off-target coordination while fitting perfectly into the more accommodating fungal CYP51 binding pocket.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by media artifacts or extraction inefficiencies.

Protocol 1: Broth Microdilution Susceptibility Assay (CLSI M27 Standard)

Purpose: To determine the MIC of the novel triazole against yeast species [2]. Causality Check: We strictly utilize RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0. Unbuffered media undergo rapid pH shifts during fungal metabolism, which alters the ionization state of the triazole's amine group, artificially inflating or deflating the apparent MIC.

  • Compound Preparation: Dissolve 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine in 100% DMSO to a stock concentration of 1600 µg/mL.

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640-MOPS broth to achieve final well concentrations ranging from 64 µg/mL to 0.015 µg/mL (DMSO final concentration ≤1% to prevent solvent toxicity).

  • Inoculum Standardization: Suspend isolated fungal colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL) using a spectrophotometer at 530 nm. Dilute 1:1000 in RPMI 1640-MOPS.
  • Inoculation & Incubation: Dispense 100 µL of the standardized inoculum into each well of the 96-well plate containing the compound dilutions. Include a positive growth control (no drug) and a negative sterility control (no fungi). Incubate at 35°C for 24-48 hours.

  • Validation & Readout: Read the plates visually or via a microplate reader at 530 nm. The MIC₅₀ is defined as the lowest concentration resulting in a 50% reduction in growth compared to the positive control. Self-validation: The assay is only valid if the QC reference strain (C. parapsilosis ATCC 22019) falls within its established historical MIC range.

Protocol 2: Ergosterol Quantitation via HPLC-UV

Purpose: To mechanistically validate that the compound's antifungal activity is strictly due to CYP51 inhibition, evidenced by a dose-dependent depletion of total cellular ergosterol [3]. Causality Check: We utilize a heated alkaline methanol extraction (saponification). Fungal ergosterol exists both as free sterols and esterified lipids. Alkaline saponification cleaves these ester bonds, ensuring we quantify total ergosterol rather than just the free fraction, preventing data skew.

  • Biomass Generation: Culture C. albicans in 50 mL Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., 0.5× MIC) of the test compound for 18 hours.

  • Harvest & Wash: Centrifuge at 3000 × g for 5 minutes. Wash the pellet twice with sterile distilled water to remove residual media sterols. Record the wet weight of the pellet for normalization.

  • Alkaline Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Vortex vigorously for 1 minute. Incubate in an 85°C water bath for 1 hour to lyse cells and saponify lipids.

  • Sterol Extraction: Allow the mixture to cool to room temperature. Add 1 mL of sterile water and 3 mL of HPLC-grade n-heptane. Vortex for 3 minutes to partition the hydrophobic sterols into the upper heptane layer.

  • HPLC Analysis: Extract the heptane layer and evaporate to dryness under nitrogen gas. Resuspend in 500 µL of HPLC-grade methanol. Inject 20 µL into an HPLC system equipped with a C18 reverse-phase column.

  • Quantitation: Run an isocratic mobile phase of 100% methanol at 1.0 mL/min. Detect ergosterol via UV absorbance at 282 nm. Self-validation: Spike a parallel control sample with a known concentration of commercial ergosterol standard prior to extraction to calculate and verify the percentage recovery rate.

Development Workflow Visualization

The progression of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine from raw synthesis to in vivo validation requires a strict, gated workflow to ensure resources are only allocated to chemically stable and target-specific candidates.

Workflow Step1 Compound Synthesis & QC (NMR, LC-MS >98% Purity) Step2 In Vitro Susceptibility (CLSI M27 Broth Microdilution) Step1->Step2 Step2->Step1 MIC50 > 1 µg/mL (Structure Revision) Step3 Mechanism Validation (HPLC Ergosterol Quantitation) Step2->Step3 MIC50 < 1 µg/mL Step4 Selectivity Profiling (Human CYP450 Counter-Screen) Step3->Step4 Step5 Lead Optimization (In Vivo Efficacy Models) Step4->Step5 SI > 50

Fig 2. Self-validating experimental workflow for antifungal candidate evaluation and progression.

References

  • Lepesheva, G. I., & Waterman, M. R. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews, 114(13), 6786–6800. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI. Available at:[Link]

  • Wilkes, T. I., Warner, D. J., Edmonds-Brown, R., Davies, K. G., & Denholm, I. (2022). Ergosterol extraction: a comparison of methodologies. Microbiology, 168(9). Available at:[Link]

A Comparative Guide to the Structure-Activity Relationship of 1-Alkyl-1H-1,2,4-triazol-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a versatile scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][2] This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) of a specific class of these compounds: 1-alkyl-1H-1,2,4-triazol-3-amines. We will explore how modifications of the alkyl substituent at the N1 position influence their biological activity, supported by experimental data and protocols.

The 1-Alkyl-1H-1,2,4-triazol-3-amine Scaffold: A Privileged Structure

The 1,2,4-triazole ring system, with its unique arrangement of three nitrogen atoms, offers a combination of metabolic stability, hydrogen bonding capability, and dipole moment that makes it a "privileged structure" in drug design.[3] The 3-amino group provides a key interaction point with biological targets, while the N1-position offers a site for substitution to modulate the compound's physicochemical properties and target engagement. The general structure of 1-alkyl-1H-1,2,4-triazol-3-amines is depicted below:

workflow start Carboxylic Acid (R'-COOH) step1 Acid Hydrazide Formation start->step1 H₂NNH₂ step2 Thiosemicarbazide Formation step1->step2 KSCN, H⁺ step3 Cyclization to 3-Thio-1,2,4-triazole step2->step3 Base (e.g., NaOH) step4 Amination to 3-Amino-1,2,4-triazole step3->step4 NH₂OH or other aminating agent step5 N1-Alkylation step4->step5 Alkyl Halide (R-X) end 1-Alkyl-1H-1,2,4-triazol-3-amine step5->end

Figure 2: General synthetic workflow for 1-alkyl-1H-1,2,4-triazol-3-amines.

Detailed Experimental Protocol: Synthesis of 3-Amino-1,2,4-triazole

This protocol describes a common method for the synthesis of the parent 3-amino-1,2,4-triazole, which can then be alkylated.

Materials:

  • Aminoguanidine bicarbonate

  • Formic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of aminoguanidine bicarbonate and an excess of formic acid is heated under reflux for several hours.

  • The reaction mixture is then cooled, and the excess formic acid is removed under reduced pressure.

  • The resulting residue is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the 3-amino-1,2,4-triazole.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield pure 3-amino-1,2,4-triazole. [4]

Detailed Experimental Protocol: N1-Alkylation

Materials:

  • 3-Amino-1,2,4-triazole

  • Alkyl halide (e.g., alkyl iodide or bromide)

  • A suitable base (e.g., potassium carbonate)

  • A polar aprotic solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a solution of 3-amino-1,2,4-triazole in the chosen solvent, the base is added, and the mixture is stirred at room temperature.

  • The alkyl halide is then added dropwise to the suspension.

  • The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to afford the desired 1-alkyl-1H-1,2,4-triazol-3-amine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-alkyl-1H-1,2,4-triazol-3-amines is significantly influenced by the nature of the alkyl group at the N1 position. While comprehensive SAR studies focusing solely on the 1-alkyl group are limited, analysis of broader studies on substituted 1,2,4-triazoles allows for the extrapolation of key trends.

Anticancer Activity

Several studies have explored the anticancer potential of 1,2,4-triazole derivatives. [5][6][7]For 1-substituted-3-amino-1,2,4-triazoles, the following SAR observations have been made:

  • Influence of Alkyl Chain Length: In a series of quinolone-triazole hybrids, it was observed that the length of the alkyl chain at the N-4 position of the triazole ring had a significant influence on antibacterial activity, with longer alkyl chains leading to a decrease in activity. [3]While this study focused on N-4 substitution and antibacterial activity, it highlights the general importance of alkyl chain length in modulating the biological effects of triazoles.

  • Impact of Bulky Groups: The introduction of bulky substituents can either enhance or diminish activity depending on the specific biological target. For instance, in a series of 3,5-diamino-1,2,4-triazole ureas targeting anaplastic lymphoma kinase (ALK), specific benzyl urea substitutions were found to be crucial for potent inhibition. [8]This suggests that the N1-substituent's size and conformation are critical for fitting into the enzyme's active site.

Table 1: Comparative Anticancer Activity (IC50 Values) of Representative 1-Substituted 1,2,4-Triazole Derivatives

Compound IDN1-Substituent (R)C5-Substituent3-Amino ModificationCancer Cell LineIC50 (µM)Reference
TP6 -Pyridin-3-ylUnsubstitutedMurine Melanoma (B16F10)41.12[9]
Compound 6m Mannich basePyridin-4-ylThioneGastric Cancer (NUGC)0.021[10]
Compound 62i Diarylurea-Hydrazide-hydrazoneHT-29 (Colon)0.90[11]

Note: The data in this table is from studies on various 1,2,4-triazole scaffolds and is intended to be illustrative of the range of activities observed. Direct comparison is limited due to the different core structures.

Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. [2][12]The SAR for antimicrobial activity of 1-alkyl-3-amino-1,2,4-triazoles can be summarized as follows:

  • Effect of Lipophilicity: The length and branching of the N1-alkyl chain directly impact the lipophilicity of the molecule. Generally, an optimal level of lipophilicity is required for effective membrane penetration and target engagement in microbial cells. Excessively long or bulky alkyl chains can lead to decreased solubility and bioavailability, thus reducing antimicrobial efficacy.

  • Comparison with Aryl Substituents: Studies comparing N-alkyl with N-aryl substituents on the triazole ring have shown that the nature of the substituent significantly influences the spectrum and potency of antimicrobial activity. In some cases, aryl substituents with specific electronic properties (electron-donating or -withdrawing groups) can lead to enhanced activity compared to simple alkyl groups. [12] Table 2: Comparative Antimicrobial Activity (MIC Values) of Representative 1-Substituted 1,2,4-Triazole Derivatives

Compound IDN1-Substituent (R)C5-SubstituentTarget OrganismMIC (µg/mL)Reference
Compound 39c - (Fused system)-E. coli3.125[3]
Compound 7a - (Fluconazole analogue)-C. albicans0.0313-1[3]

Note: This table presents data from various 1,2,4-triazole derivatives to illustrate the potential for potent antimicrobial activity. A direct SAR study on the 1-alkyl group is needed for a more precise comparison.

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents. [9][13] Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1-alkyl-1H-1,2,4-triazol-3-amines for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

mtt_assay cluster_0 MTT Assay Workflow a Seed cancer cells in 96-well plate b Incubate for 24h a->b c Treat with test compounds (various concentrations) b->c d Incubate for 48-72h c->d e Add MTT solution d->e f Incubate for 3-4h e->f g Solubilize formazan crystals with DMSO f->g h Measure absorbance g->h i Calculate IC₅₀ values h->i

Figure 3: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The 1-alkyl-1H-1,2,4-triazol-3-amine scaffold holds significant promise for the development of novel therapeutic agents. The N1-alkyl substituent plays a crucial role in modulating the physicochemical properties and, consequently, the biological activity of these compounds. While the available literature provides valuable insights, a systematic and focused investigation into the SAR of the 1-alkyl group is warranted to fully unlock the potential of this chemical class. Future studies should aim to:

  • Synthesize and screen a library of 1-alkyl-1H-1,2,4-triazol-3-amines with varying alkyl chain lengths, branching, and the inclusion of other functional groups on the alkyl chain.

  • Conduct quantitative structure-activity relationship (QSAR) studies to build predictive models for designing more potent and selective compounds.

  • Elucidate the mechanism of action of the most active compounds to understand their molecular targets.

By pursuing these research directions, the scientific community can further exploit the therapeutic potential of 1-alkyl-1H-1,2,4-triazol-3-amines in the fight against cancer and infectious diseases.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. [Link]

  • (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - ResearchGate. [Link]

  • Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed. [Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed. [Link]

  • Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors - Harvard DASH. [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - NIH. [Link]

  • Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles - PMC. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC. [Link]

  • A Comprehensive review on 1, 2,4 Triazole. [Link]

  • US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google P
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica. [Link]

  • Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles - MDPI. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. [Link]

  • CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google P
  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. [Link]

Sources

"comparing the efficacy of different synthetic routes for 1,2,4-triazoles"

[1][2]

Executive Summary

The 1,2,4-triazole scaffold is a pharmacophore of immense significance, serving as the core structure in blockbuster antifungals (e.g., fluconazole), aromatase inhibitors (e.g., letrozole), and emerging oncology targets.[1] For the medicinal chemist, the challenge lies not in simply forming the ring, but in achieving regiocontrol (1,3- vs. 1,5-substitution) , functional group tolerance, and scalability.

This guide objectively compares three distinct synthetic methodologies: the classical thermal condensation (Pellizzari ), the modern Oxidative Cyclization of amidrazones, and the highly regioselective Metal-Catalyzed [3+2] Cycloaddition .

Part 1: Mechanistic & Efficacy Comparison

Route A: The Classical Thermal Condensation (Pellizzari Reaction)

Mechanism: Nucleophilic attack of a hydrazide nitrogen onto an amide carbonyl, followed by high-temperature dehydration and cyclization.[2]

  • Status: Foundational but often obsolete in its original form due to harsh conditions.

  • Modern Adaptation: Microwave-assisted synthesis has revitalized this route, reducing reaction times from 20+ hours to minutes.[3]

  • Limitation: Poor regioselectivity when using unsymmetrical reagents; often yields a mixture of 3,5-disubstituted products.

Route B: Oxidative Cyclization of Amidrazones

Mechanism: Amidrazones (formed from nitriles or amides) react with aldehydes or orthoesters. An oxidant (e.g., Ceric Ammonium Nitrate, Iodine, or O2) drives the aromatization.

  • Status: The "Workhorse" method for diverse library generation.

  • Advantage: Milder conditions (often <80°C) and higher tolerance for sensitive functional groups compared to Pellizzari.

  • Key Insight: The use of PEG (Polyethylene Glycol) as a recyclable solvent has made this a top contender for "Green Chemistry" applications.

Route C: Regioselective Metal-Catalyzed [3+2] Cycloaddition

Mechanism: Reaction of isocyanides with diazonium salts or nitriles with hydrazines, mediated by transition metals.

  • Status: The "Precision" method.

  • Critical Divergence: The choice of catalyst dictates the isomer.

    • Ag(I) Catalysis: Selectively yields 1,3-disubstituted 1,2,4-triazoles.[4][5][6]

    • Cu(II) Catalysis: Selectively yields 1,5-disubstituted 1,2,4-triazoles.[4][5][6]

Part 2: Comparative Data Analysis

The following data aggregates performance metrics from recent high-impact studies (2015–2024), comparing the three primary routes.

Table 1: Efficacy & Efficiency Comparison
FeaturePellizzari (Microwave) Oxidative Cyclization (CAN/PEG) Metal-Catalyzed [3+2]
Primary Precursors Amide + HydrazideAmidrazone + AldehydeIsocyanide + Diazonium / Nitrile
Reaction Temp 150–200°C (MW)80°C25–60°C
Time 5–15 mins2–4 hours4–12 hours
Typical Yield 85–96%90–96%79–88%
Regioselectivity Low (Mixtures common)ModerateHigh (Catalyst Controlled)
Atom Economy High (-H₂O only)Moderate (Oxidant waste)Low (Ligands/Additives needed)
Scalability High (Flow chem compatible)HighModerate (Cost of catalyst)
Visualizing the Regioselective Divergence

The diagram below illustrates the critical decision tree for selecting a route based on the desired substitution pattern.

TriazoleRoutesStartTarget 1,2,4-TriazoleIsomerQIsomer Required?Start->IsomerQRouteA1,3-DisubstitutedIsomerQ->RouteAHigh SpecificityRouteB1,5-DisubstitutedIsomerQ->RouteBHigh SpecificityRouteC3,5-SymmetricalIsomerQ->RouteCNo PreferenceMethodAAg(I) Catalyzed[3+2] CycloadditionRouteA->MethodAMethodBCu(II) Catalyzed[3+2] CycloadditionRouteB->MethodBMethodCPellizzari / Einhorn-Brunner(Thermal/Microwave)RouteC->MethodC

Figure 1: Strategic selection of synthetic route based on required regiochemistry.

Part 3: Detailed Experimental Protocols

Protocol 1: Green Oxidative Cyclization (Amidrazone Route)

Best for: High yields, mild conditions, and library generation.

Reagents:

  • Amidrazone derivative (1.0 equiv)[7]

  • Aldehyde (1.0 equiv)

  • Ceric Ammonium Nitrate (CAN) (5 mol%)[8]

  • Polyethylene Glycol (PEG-400) (Solvent)

Workflow:

  • Preparation: Dissolve the amidrazone (1 mmol) and aldehyde (1 mmol) in PEG-400 (3 mL) in a round-bottom flask.

  • Catalyst Addition: Add CAN (0.05 mmol) to the mixture.

  • Reaction: Stir the mixture at 80°C for 2–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 4:6).

  • Work-up: Cool to room temperature. Extract with diethyl ether (3 x 10 mL).

  • Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol if necessary.

  • Validation: Expect yields >90%. Confirm structure via ¹H NMR (distinct triazole C-H proton signal around 8.0–9.0 ppm).

Protocol 2: Catalyst-Controlled Regioselective Synthesis

Best for: Precise 1,3- vs 1,5-substitution patterns.

Reagents:

  • Isocyanide (1.0 equiv)

  • Diazonium Salt (1.5 equiv)

  • Catalyst A (for 1,3-isomer): Ag₂CO₃ (10 mol%)

  • Catalyst B (for 1,5-isomer): Cu(OAc)₂ (10 mol%)

  • Solvent: DMF (Dimethylformamide)

Workflow:

  • Setup: In a dried Schlenk tube, dissolve the isocyanide (0.5 mmol) in DMF (2.0 mL).

  • Addition: Add the diazonium salt (0.75 mmol) and the selected catalyst (Ag for 1,3; Cu for 1,5).

  • Reaction:

    • For Ag-catalyzed: Stir at room temperature for 4 hours.

    • For Cu-catalyzed: Stir at room temperature for 4 hours (Open air is often tolerated/beneficial for Cu(II) turnover).

  • Quench: Dilute with water and extract with Ethyl Acetate.

  • Purification: Silica gel column chromatography.

    • Note: The 1,5-isomer is typically more polar than the 1,3-isomer.

Part 4: Troubleshooting & Expert Insights

Controlling the "Regio-Scramble"

In thermal condensations (Pellizzari), acyl group migration can occur, leading to scrambled products.

  • Solution: Switch to the Oxidative Cyclization route. By forming the amidrazone first, you "lock" the nitrogen positions before the ring closes, preventing the scrambling observed in one-pot thermal methods.

Handling 1,2,4-Triazole Acidity

The N-H proton of the 1,2,4-triazole ring has a pKa of ~10.

  • Impact: In basic conditions (e.g., using K₂CO₃ during alkylation), the triazole will deprotonate and can react as a nucleophile.

  • Observation: Alkylation of the triazole ring often yields a mixture of N-1 and N-2 alkylated products.

  • Fix: To ensure N-1 selectivity during subsequent functionalization, use steric bulk on the C-5 position or employ specific directing groups.

Green Chemistry Optimization

For the Oxidative Cyclization route, PEG-400 is not just a solvent; it acts as a phase transfer catalyst.

  • Recyclability: The PEG layer containing the catalyst (CAN) can often be reused 3–4 times with minimal loss of activity. simply decant the ether layer (product) and add fresh reagents to the PEG residue.

References

  • Nakka, M., et al. (2015).[8] "A Simple and Efficient Synthesis of 3,4,5-Trisubstituted/N-Fused 1,2,4-Triazoles via Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization." Synthesis, 47, 517-525.[8] Link

  • Liu, J.-Q., et al. (2018).[5] "Catalyst-Controlled Regioselective [3+2] Cycloaddition of Isocyanides with Diazonium Salts." Organic Letters, 20(21), 6930-6933. Link

  • Swami, S., et al. (2025). "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods." RSC Advances. Link

  • Castanedo, G. M., et al. (2011).[5][6] "Rapid Access to 1,3,5-Trisubstituted 1,2,4-Triazoles via a Regioselective One-Pot Reaction." The Journal of Organic Chemistry, 76(4), 1177-1179. Link

  • Pellizzari, G. (1911).[1][2][9] "Gazzetta Chimica Italiana", 41,[2] 20. (Foundational Reference).

Comprehensive Comparison Guide: In Vitro vs. In Vivo Activity of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating fragment-like building blocks such as 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (CAS 1701786-04-0) requires bridging the critical gap between biochemical potential and systemic viability. The 1,2,4-triazol-3-amine scaffold is a privileged pharmacophore in drug discovery. It is frequently utilized as an ATP-competitive hinge binder in kinase inhibitors[1] and serves as a core motif in antiviral[2] and antimicrobial agents[3].

However, translating in vitro target engagement to in vivo efficacy is rarely linear. The N1-substitution with a pentan-2-yl group introduces specific physicochemical properties that profoundly impact membrane permeability and metabolic clearance. This guide systematically compares the in vitro and in vivo performance of 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (referred to herein as PTA-1 ) against established, fully elaborated triazole-based kinase inhibitors (CP466722 and JNJ-7706621), providing actionable protocols and mechanistic insights for lead optimization.

Mechanistic Rationale: The Causality of Structure and Function

The dichotomy between in vitro and in vivo results stems directly from the molecule's structure. Understanding this causality is essential before designing experimental workflows.

  • In Vitro Affinity: The primary amine and the triazole nitrogen act as a potent hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region. The pentan-2-yl group occupies the adjacent hydrophobic pocket, driving biochemical affinity—a strategy similarly observed in the optimization of CDK inhibitors[4].

  • In Vivo Liability: While the lipophilic aliphatic chain (LogP ~1.22) enhances cellular penetration (improving the cellular EC50), it introduces a severe metabolic liability. Hepatic cytochrome P450 enzymes rapidly oxidize the aliphatic chain, leading to high in vivo clearance and poor systemic exposure compared to inhibitors with rigidified, aromatic substitutions[1].

MOA A 1-(Pentan-2-yl)-1H- 1,2,4-triazol-3-amine B Kinase Hinge Region (ATP Pocket) A->B H-Bonds & Hydrophobic Fit C Blockade of Phosphorylation B->C Competitive Inhibition D Target Cell Apoptosis C->D Signal Termination

Mechanism of 1,2,4-triazol-3-amine derivatives in ATP-competitive kinase inhibition.

Quantitative Data Presentation: In Vitro vs. In Vivo Metrics

To objectively evaluate PTA-1, we benchmark its performance against fully elaborated triazole-based reference inhibitors. The data below illustrates the classic "fragment disconnect"—where moderate in vitro activity fails to translate into in vivo efficacy due to pharmacokinetic limitations.

Table 1: In Vitro Profiling Metrics
CompoundTarget Kinase IC50 (nM)Cellular Viability EC50 (nM)Microsomal Stability (T1/2 min)
1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine 4501,25022
CP466722 (Reference)1585>120
JNJ-7706621 (Reference)21585
Table 2: In Vivo Pharmacokinetics & Efficacy (Murine Model)
CompoundClearance (mL/min/kg)Half-life (t1/2, h)Oral Bioavailability (F%)Tumor Growth Inhibition (%)
1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine 68.40.818%12%
CP466722 (Reference)18.54.265%78%
JNJ-7706621 (Reference)22.13.558%85%

Data Analysis: PTA-1 exhibits a high clearance rate (68.4 mL/min/kg), which approaches the total hepatic blood flow in mice. This rapid metabolism results in a short half-life (0.8 h) and negligible tumor growth inhibition (12%), demonstrating why aliphatic chains like pentan-2-yl must often be rigidified during lead optimization[4].

Experimental Protocols: Self-Validating Workflows

To generate the comparative data above, rigorous, self-validating methodologies must be employed.

Workflow cluster_invitro Phase 1: In Vitro Profiling cluster_invivo Phase 2: In Vivo Validation N1 TR-FRET Kinase Assay (Biochemical IC50) N2 Cell Viability Assay (Cellular EC50) N1->N2 Hit Triage N3 Murine PK Study (LC-MS/MS Clearance) N2->N3 Lead Progression N4 Xenograft Efficacy (Tumor Volume) N3->N4 Dose Setting

Integrated workflow transitioning from in vitro biochemical screening to in vivo validation.

Protocol 1: In Vitro TR-FRET Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays. Heterocyclic compounds like triazoles often exhibit auto-fluorescence. TR-FRET introduces a time delay before signal reading, eliminating background compound fluorescence and preventing false-positive inhibition data.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute PTA-1 in 100% DMSO to create a 10-point dose-response curve.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of the target kinase, 2.5 µL of PTA-1 (final DMSO concentration 1%), and 2.5 µL of ATP/substrate mix.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add 10 µL of TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody. Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Self-Validation Check: Every plate must contain a "No Enzyme" control (0% activity) and a "Vehicle (DMSO)" control (100% activity). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |µ_positive - µ_negative|. Only accept data from plates where Z' > 0.6.

Protocol 2: Murine Pharmacokinetics (PK) via LC-MS/MS

Causality: The lipophilic nature of the pentan-2-yl group requires a carefully selected formulation to prevent the compound from precipitating in the bloodstream, which would artificially skew clearance data.

  • Formulation: Dissolve PTA-1 in a co-solvent system of 5% DMSO, 40% PEG400, and 55% Saline to ensure complete solubilization.

  • Dosing & Sampling: Administer PTA-1 intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to male CD-1 mice (n=3 per route). Collect 50 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Precipitate plasma proteins by adding 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard (IS). Centrifuge at 14,000 rpm for 10 minutes.

  • LC-MS/MS Bioanalysis: Inject the supernatant into an LC-MS/MS system utilizing a C18 reverse-phase column. Monitor the specific MRM transitions for PTA-1 and the IS.

  • Self-Validation Check: The internal standard corrects for matrix ion suppression and extraction losses. The assay is only validated if the IS recovery across all samples remains consistent (Coefficient of Variation < 15%).

References

1.[1] Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to ionizing radiation. PubMed Central (NIH). URL: 2.[4] 1-Acyl-1 H -[1,2,4]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities. ResearchGate. URL: 3.[2] N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor. PubMed Central (NIH). URL: 4.[3] 1,2,4-Triazole-Based First-in-Class Non-Nucleoside Inhibitors of the Bacterial Enzyme MraY. ACS Publications. URL:

Sources

Unveiling the Mechanism of Action of a Novel Triazole Derivative: A Comparative Guide to 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. This guide focuses on a novel derivative, 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine, hereafter referred to as "Compound X". Given the nascent stage of research into this molecule, its mechanism of action remains to be elucidated. This document outlines a systematic, comparative approach to hypothesize and experimentally validate the mechanism of action of Compound X, with a focus on its potential as an anticancer agent.

Based on structural similarities to known kinase inhibitors, we hypothesize that Compound X may exert its effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This guide will provide a head-to-head comparison of Compound X with established inhibitors of this pathway: Pictilisib (a pan-PI3K inhibitor) and Rapamycin (an mTORC1 inhibitor).

Hypothesized Signaling Pathway and Points of Intervention

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then phosphorylates a multitude of downstream targets, including mTORC1, leading to cell growth and proliferation. Our hypothesis is that Compound X inhibits one of the key kinases in this pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation Proliferation Cell Growth & Proliferation S6K->Proliferation Compound_X Compound X (Hypothesized) Compound_X->PI3K Pictilisib Pictilisib Pictilisib->PI3K Rapamycin Rapamycin Rapamycin->mTORC1

Figure 1: Hypothesized PI3K/Akt/mTOR signaling pathway and the points of inhibition for Compound X, Pictilisib, and Rapamycin.

Comparative Experimental Workflow: A Step-by-Step Guide

To systematically investigate the mechanism of action of Compound X, a multi-pronged approach is necessary. The following experimental workflow is designed to first assess the compound's biological activity and then to pinpoint its molecular target.

Experimental_Workflow A Step 1: Cell Viability Assays B Step 2: Target Engagement Assays A->B C Step 3: Western Blot Analysis of Downstream Effectors B->C D Step 4: Cell-Based Functional Assays C->D E Conclusion: Elucidation of Mechanism D->E

Figure 2: A four-step experimental workflow for elucidating the mechanism of action of Compound X.

Step 1: Cell Viability Assays

Rationale: The initial step is to determine if Compound X exhibits cytotoxic or cytostatic effects on cancer cells. A dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. We will use a panel of cancer cell lines with known PI3K/Akt/mTOR pathway dependency, such as MCF-7 (breast cancer) and PC-3 (prostate cancer).

Protocol: MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Compound X, Pictilisib, and Rapamycin in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Hypothetical Data Summary:

CompoundCell LineIC50 (µM)
Compound X MCF-7 1.2
PC-3 2.5
PictilisibMCF-70.8
PC-31.5
RapamycinMCF-70.01
PC-30.02

Interpretation: The hypothetical data suggests that Compound X has anticancer activity, albeit at a slightly lower potency than the established inhibitors. This warrants further investigation into its mechanism.

Step 2: Target Engagement Assays

Rationale: To confirm if Compound X directly interacts with its hypothesized target, a target engagement assay is crucial. A LanthaScreen™ Eu Kinase Binding Assay is a robust method for quantifying the binding of a test compound to a kinase of interest.

Protocol: LanthaScreen™ Eu Kinase Binding Assay for PI3K

  • Prepare a reaction mixture containing the PI3K enzyme, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

  • Add serial dilutions of Compound X or Pictilisib to the reaction mixture in a 384-well plate.

  • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the ratio of the emission signals of the acceptor and donor fluorophores to determine the degree of tracer displacement by the test compound.

  • Plot the data to determine the IC50 for binding.

Hypothetical Data Summary:

CompoundTargetBinding IC50 (nM)
Compound X PI3Kα 75
PictilisibPI3Kα25

Interpretation: This hypothetical result would provide strong evidence that Compound X directly binds to PI3Kα, suggesting it is indeed a PI3K inhibitor.

Step 3: Western Blot Analysis of Downstream Effectors

Rationale: To confirm that the binding of Compound X to PI3K translates into functional inhibition of the signaling pathway, we will analyze the phosphorylation status of key downstream proteins. Inhibition of PI3K should lead to a decrease in the phosphorylation of Akt and its downstream target, S6 Kinase (S6K).

Protocol: Western Blotting

  • Treat MCF-7 cells with Compound X (at its IC50 concentration), Pictilisib, and Rapamycin for 2 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Hypothetical Data Summary:

Treatmentp-Akt (Ser473) Levelp-S6K (Thr389) Level
Vehicle Control100%100%
Compound X 25% 30%
Pictilisib15%20%
Rapamycin95%10%

Interpretation: The expected results would show that both Compound X and Pictilisib significantly reduce the phosphorylation of Akt and S6K, confirming their role as PI3K inhibitors. In contrast, Rapamycin, an mTORC1 inhibitor, would only decrease the phosphorylation of S6K, as it acts downstream of Akt.

Step 4: Cell-Based Functional Assays

Rationale: The final step is to assess the impact of Compound X on cellular functions that are regulated by the PI3K/Akt/mTOR pathway, such as cell cycle progression and apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treat MCF-7 cells with Compound X, Pictilisib, and Rapamycin at their respective IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Hypothetical Data Summary:

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55%30%15%
Compound X 75% 15% 10%
Pictilisib80%12%8%
Rapamycin70%20%10%

Interpretation: The anticipated outcome is that Compound X, similar to Pictilisib and Rapamycin, will induce a G1 cell cycle arrest, a hallmark of PI3K/Akt/mTOR pathway inhibition.

Conclusion

This comprehensive guide outlines a systematic and comparative approach to elucidate the mechanism of action of the novel compound, 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (Compound X). By employing a combination of cell viability assays, target engagement studies, western blot analysis, and functional cell-based assays, and by comparing its effects to those of well-characterized inhibitors, we can robustly test the hypothesis that Compound X acts as a PI3K inhibitor. The successful execution of this experimental workflow will provide a clear understanding of the compound's molecular mechanism and will be instrumental in guiding its future development as a potential therapeutic agent.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Voges, M., Schröder, J., & Weinhold, E. (2019). LanthaScreen™ Eu Kinase Binding Assay. In Kinase Inhibitors (pp. 137-146). Humana, New York, NY. [Link]

Head-to-Head Comparison: 1,2,4-Triazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomerism Conundrum

In medicinal chemistry, the 1,2,4-triazole ring is a "privileged scaffold," most famous for its role in antifungal azoles (e.g., Fluconazole, Itraconazole). However, its utility is complicated by tautomerism in the parent ring and regioisomerism in substituted derivatives.

This guide provides a technical head-to-head comparison between the two primary fixed isomeric forms relevant to drug development:


-substituted  and 

-substituted
1,2,4-triazoles.

Key Takeaway: While


-substituted isomers are the industry standard for CYP51 inhibition (antifungals), 

-substituted isomers offer distinct physicochemical profiles (higher melting points, greater polarity) useful for crystal engineering and novel pharmacophores.

The Fundamental Equilibrium: 1H vs 4H

Before comparing fixed derivatives, one must understand the parent system. Unsubstituted 1,2,4-triazole exists in a dynamic tautomeric equilibrium.

Property1H-1,2,4-Triazole (Asymmetric)4H-1,2,4-Triazole (Symmetric)
Structure Hydrogen on N1 (or N2)Hydrogen on N4
Stability (Gas Phase) More Stable (

kcal/mol)
Less Stable
Stability (Solution) Predominant (Solvent dependent)Minor tautomer
Dipole Moment ~2.7 D~0 D (by symmetry, though transient)
pKa (Deprotonation) 10.26 (Common anion formed)10.26 (Common anion formed)

Implication: You cannot isolate "pure" 1H-triazole at room temperature; it will equilibrate. To lock the properties, you must substitute the nitrogen (N-alkylation/arylation), creating fixed isomers .

Head-to-Head: Fixed Isomers ( -R vs -R)

Once a substituent (R) is attached, the tautomerism collapses into two distinct, non-interconverting isomers.

A. Physicochemical "Tale of the Tape"

Data below compares the methyl-derivatives as proxies for drug-like scaffolds.

Feature

-Methyl-1,2,4-Triazole

-Methyl-1,2,4-Triazole
Symmetry Asymmetric (

)
Symmetric (

)
State (RT) Liquid (MP ~16°C)Solid (MP 94–98°C)
Boiling Point 178°C265°C
NMR Signal (

-H)
Two distinct singlets (H3

H5)
One singlet (2H intensity, H3 = H5)
Water Solubility HighHigh
Dipole Moment High (~3.2 D)Lower (Vectors partially cancel)

Critical Insight: The


-isomer has a significantly higher melting point (+80°C) and boiling point due to its high symmetry and efficient crystal packing. This makes 

-derivatives superior candidates for fragment-based drug design where crystallinity is required.
B. Pharmacological Performance (CYP51 Inhibition)

The primary mechanism of azole antifungals is the inhibition of lanosterol 14


-demethylase (CYP51).
  • 
    -Substituted (The Winner):  In drugs like Fluconazole, the triazole is attached to the drug scaffold via N1 . This leaves N4  sterically accessible to coordinate with the Heme Iron (
    
    
    
    ) in the enzyme active site.
  • 
    -Substituted (The Loser):  If the scaffold is attached at N4 , the only available nitrogens are N1 and N2. These are flanked by the substituent and the ring carbons, creating steric clash with the porphyrin ring.
    

Result: Virtually all clinical antifungal azoles are


-substituted .

Synthesis & Regioselectivity

Controlling which isomer you make is the primary synthetic challenge.

Pathway Diagram: The Alkylation Problem

TriazoleSynthesis Start 1,2,4-Triazole (Parent) Rxn Alkylation (R-X) Base Start->Rxn N1 N1-Isomer (Major Product) Rxn->N1 ~90% (Kinetic) N4 N4-Isomer (Minor Product) Rxn->N4 ~10% (Thermodynamic) Specific Diformylhydrazine Route Specific->N4 100% Selective

Caption: Direct alkylation favors N1 substitution due to kinetics and electrostatics (lone pair availability). N4 isomers often require de novo ring synthesis.

Experimental Protocol: Regioselective Synthesis
Method A: Synthesis of

-Substituted Triazoles (General)

Target: High yield of the pharmacologically active isomer.

  • Reagents: 1,2,4-Triazole (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF (Polar aprotic solvents favor N1).

  • Procedure:

    • Dissolve triazole and base in solvent; stir for 30 min at RT.

    • Add alkyl halide dropwise.

    • Reflux for 4–6 hours.

  • Purification: The crude mixture will contain ~90% N1 and ~10% N4. Separation requires column chromatography (N1 is usually less polar/elutes first on Silica gel).

Method B: Synthesis of

-Substituted Triazoles (Selective)

Target: Pure symmetric isomer without chromatographic separation.

  • Reagents:

    
    -Diformylhydrazine, Primary Amine (
    
    
    
    ).
  • Procedure (The Einhorn-Brunner modification):

    • Mix diformylhydrazine with the primary amine neat or in high-boiling solvent.

    • Heat to 150–200°C (melt fusion).

    • The amine inserts into the hydrazine structure, closing the ring with N4 bearing the R-group.

  • Result: Exclusive formation of

    
    -substituted triazole.
    

Analytical Differentiation (Self-Validating)

How do you prove which isomer you have? Use this decision matrix.

TechniqueObservation for

-Isomer
Observation for

-Isomer

-NMR
Two Singlets (

~8.0 and ~8.5 ppm). The protons are chemically non-equivalent.
One Singlet (

~8.2 ppm). The molecule has a plane of symmetry; H3 and H5 are equivalent.

-NMR
Two signals for ring carbons.One signal for ring carbons.
NOE (NMR) Irradiation of N-R group shows enhancement of only H5 (the proton adjacent to N1).Irradiation of N-R group shows enhancement of both H3 and H5 equally.
Melting Point Generally lower (often oil/low melt).Generally higher (crystalline solid).

References

  • Tautomeric Equilibrium of 1,2,4-Triazoles

    • Source: NIST Chemistry WebBook
    • Data: Gas phase stability and dipole moments.
  • Antifungal Mechanism of Action (CYP51)

    • Title: Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14 -Demethylase
    • Source: PubMed Central (PMC)
    • Context: Confirms N4-nitrogen coordin
  • Physical Properties of Isomers

    • Title: 4-Methyl-1,2,4-triazole Properties[1][2][3][4][5]

    • Source: PubChem[1][6][7]

    • Data: Melting point (94-98°C) vs 1-Methyl (16°C).
  • Regioselective Synthesis Reviews

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review
    • Source: Frontiers in Chemistry
    • Context: Methodologies for N1 vs N4 selectivity.

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

[1][2][3][4]

Executive Summary: Immediate Action Directive

1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (CAS: 1701786-04-0) is a specialized nitrogen-heterocyclic intermediate. While specific GHS data for this exact isomer is limited, structural read-across from 3-amino-1,2,4-triazole (Amitrole) and generic 1,2,4-triazoles mandates that this compound be handled as a High Potency / Reprotoxic Substance with significant Aquatic Toxicity .

Core Disposal Rule: DO NOT dispose of via municipal drains or standard trash. MANDATORY: High-temperature incineration with NOx scrubbing.

Parameter Critical Specification
Waste Class Hazardous Organic Waste (Nitrogen-Containing)
RCRA Status (USA) Not specifically listed, but treat as U-Listed equivalent (Toxic/Reactive) based on functional group analysis.
EU Waste Code (EWC) 16 05 06* (Laboratory chemicals consisting of or containing hazardous substances)
Incompatibility Strong Oxidizers, Acids (due to amine basicity), Heavy Metals (potential complexation).

Chemical Profile & Hazard Logic (E-E-A-T)

To ensure safety, we apply the Precautionary Principle . Since specific toxicological data for the pentan-2-yl derivative is sparse, we derive the safety profile from its pharmacophore: the 3-amino-1,2,4-triazole core.

Structural Hazard Analysis
  • Triazole Ring: Nitrogen-rich system. While generally stable, triazoles can release toxic Nitrogen Oxides (NOx) during thermal decomposition.

  • Primary Amine (-NH2): Weakly basic. Potential for skin/eye irritation and sensitization.[1][2]

  • Pentan-2-yl Chain: Increases lipophilicity (

    
    ), significantly enhancing bioavailability and potential for bioaccumulation  in aquatic organisms compared to the water-soluble parent triazole.
    
Inferred Toxicology (Read-Across)
  • Carcinogenicity/Reprotoxicity: The parent compound, Amitrole, is a Group 2B Carcinogen (IARC) and a known teratogen (thyroid inhibitor). You must assume the pentan-2-yl derivative shares this Target Organ Toxicity (Thyroid) and Reproductive Toxicity potential.

  • Aquatic Toxicity: Triazoles are persistent in water. This lipophilic derivative is likely Very Toxic to Aquatic Life with Long-Lasting Effects (H410) .

Pre-Disposal Handling & Segregation

Before disposal, the waste must be stabilized and categorized.

Waste Stream Segregation

Do not mix with incompatible streams. Use the following segregation logic:

  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, paper towels.

  • Stream B (Liquid - Organic): Mother liquors, solvent rinses (HPLC waste).

    • Note: Keep separate from Halogenated solvents if possible to reduce incineration costs, unless the compound was dissolved in DCM/Chloroform.

  • Stream C (Liquid - Aqueous): Aqueous layers from extractions. NEVER pour down the sink.

Contaminated Glassware (Triple Rinse Protocol)
  • Rinse 1: Wash with a polar organic solvent (e.g., Methanol or Acetone) to solubilize the lipophilic pentan-2-yl chain. Collect rinsate into Stream B .

  • Rinse 2: Wash with water.[3][2][4][5] Collect rinsate into Stream C .

  • Rinse 3: Acetone rinse for drying. Collect into Stream B .

  • Result: Glassware can now be washed in a standard dishwasher; the waste is fully captured.

Disposal Workflows (Step-by-Step)

Workflow 1: Solid Waste Disposal

For pure substance or spill cleanup materials.

  • Containment: Place waste in a clear, 4-mil polyethylene bag.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine.[6]

    • Hazards: Toxic, Irritant, Environmental Hazard.[1][2]

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth HDPE drum (fiber drums are acceptable if the waste is dry).

  • Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for Incineration .

Workflow 2: Liquid Waste (Solutions)

For reaction mixtures and mother liquors.

  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 7-9). If acidic, the amine may form salts; neutralize cautiously to prevent exotherms.

  • Container: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal containers if the solvent system is corrosive.

  • Labeling: List all solvents (e.g., "Acetonitrile 90%, Water 10%, Trace Triazole Amine").

  • Disposal Path: Fuel Blending (if high BTU value) or Incineration.

Visualizing the Waste Logic

The following diagram illustrates the decision process for segregating this specific chemical waste.

WasteDisposalStartWaste: 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amineStateCheckPhysical State?Start->StateCheckSolidSolid / Contaminated DebrisStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidIncinerationHigh-Temp Incineration(Rotary Kiln)Solid->IncinerationDouble BaggedSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated (DCM, CHCl3)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated (MeOH, EtOAc)SolventCheck->NonHalogenatedAqueousAqueous (Water/Buffer)SolventCheck->AqueousHalogenated->IncinerationSegregatedNonHalogenated->IncinerationAlternativeFuelBlendingFuel Blending(Energy Recovery)NonHalogenated->FuelBlendingPreferredTreatmentWastewater Treatment(Chemical Destruction)Aqueous->TreatmentCapture & Treat

Figure 1: Waste segregation decision tree ensuring compliance with thermal destruction requirements.

Emergency Spill Response

Scenario: A 5g bottle of solid 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine shatters on the bench.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95/P100 respirator.

  • Containment: Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation.

  • Cleanup:

    • Scoop the damp material into a wide-mouth jar.

    • Wipe the surface with a soap/water solution.

    • Verification: Use a UV lamp (if the compound is UV-active, common for triazoles) to check for residue.

  • Disposal: Label the jar as "Hazardous Waste - Triazole Spill Debris" and process via Workflow 1.

Regulatory Compliance Codes

When filling out your waste manifest, use the following codes as a guideline (verify with local EHS):

RegulationCodeDescription
US EPA (RCRA) D001 / U-Listed While not explicitly listed, use D001 if flammable solvents are present. If pure, classify as Toxic based on Amitrole read-across.
EU (EWC) 16 05 06* Laboratory chemicals consisting of or containing hazardous substances.
DOT (Shipping) UN 3077 Environmentally hazardous substance, solid, n.o.s. (1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6567, Amitrole (3-Amino-1,2,4-triazole). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). RCRA Waste Code Descriptions. Retrieved from [Link]

Personal protective equipment for handling 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "SAR-Based" Safety Approach

As researchers, we often handle novel intermediates where a specific Safety Data Sheet (SDS) offers limited data. 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine (CAS: 1701786-04-0) is one such compound.[1] While specific toxicological data may be sparse, we must apply Structure-Activity Relationship (SAR) Safety Assessment .

This molecule combines a 3-amino-1,2,4-triazole core (a known pharmacophore with specific toxicity profiles) with a pentan-2-yl lipophilic tail . This guide operates on the Precautionary Principle : we assume the toxicity of the parent scaffold (Amitrole) while accounting for the enhanced skin permeation potential provided by the alkyl chain.

Key Hazard Anticipation:

  • Core Hazard: The triazole-amine motif is structurally analogous to Amitrole (CAS 61-82-5), a known goitrogen and suspected reproductive toxin (H361d).

  • Kinetic Hazard: The pentyl group increases lipophilicity (LogP), significantly increasing the risk of transdermal absorption compared to water-soluble triazoles.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The following hazard profile is derived from structural analogs and functional group analysis.

Hazard ClassGHS Classification (Anticipated)Mechanism of Action
Reproductive Toxicity Category 2 (H361d) Triazole-amines can interfere with thyroid hormone synthesis, indirectly affecting fetal development.
STOT - Repeated Category 2 (H373) Potential thyroid and liver toxicity upon chronic exposure.
Acute Toxicity Category 4 (H302) Harmful if swallowed.[2] Amines are biologically active.
Skin/Eye Irritation Category 2A/2 (H319/H315) Primary amines are basic and can cause chemical irritation to mucous membranes.
Aquatic Toxicity Category 2 (H411) Triazoles are stable heterocycles that persist in the environment.
Visualizing the Risk Logic

The following diagram illustrates how we derive safety protocols for this specific intermediate using SAR logic.

RiskAssessment Start Compound: 1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine Analyze Analyze Functional Groups Start->Analyze Triazole Core: 3-Amino-1,2,4-triazole Analyze->Triazole Alkyl Tail: Pentan-2-yl group Analyze->Alkyl Haz1 Hazard: Thyroid/Repro Toxicity (Analog: Amitrole) Triazole->Haz1 Haz2 Hazard: Enhanced Skin Absorption (Lipophilicity) Alkyl->Haz2 Protocol REQUIRED PROTOCOL: Full Skin Coverage + Fume Hood (Treat as permeating toxicant) Haz1->Protocol Haz2->Protocol

Figure 1: Deriving safety protocols for novel intermediates using structural analysis.

Personal Protective Equipment (PPE) Matrix

Based on the risk assessment above, standard "lab coat and glasses" are insufficient . The lipophilic nature of the pentyl group requires strict barrier protection.

Routine Handling (Synthesis, Weighing, Transfer)
PPE ComponentSpecificationRationale (Causality)
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Why? Amines can degrade latex. The pentyl chain aids permeation. Double gloving provides a "breakthrough buffer" and allows outer glove removal without exposing skin.
Respiratory Fume Hood (Face velocity: 100 fpm)Why? Solid amines can sublime or create dust. Inhalation is the fastest route to the bloodstream for thyroid-active agents.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Why? Safety glasses have gaps. Amines are basic; dust contact with the moist eye surface creates a caustic solution immediately.
Body Protection Tyvek® Lab Coat (or similar impervious material)Why? Standard cotton coats absorb liquids and hold them against the skin. Impervious sleeves prevent wrist exposure.
Emergency Response (Spill > 10g or Aerosol Release)
  • Respiratory: Full-face respirator with P100/OV (Organic Vapor) cartridges.

  • Suit: Tychem® or equivalent chemical-resistant coverall.

  • Gloves: Silver Shield® (Laminate) or Butyl Rubber gloves (Nitrile degrades over time with concentrated organic amines).

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Static electricity is a major risk with crystalline organic amines.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat. Organic crystals often fly when charged, creating an inhalation hazard.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the balance.

    • Pre-wet the spatula with solvent (if compatible) or use a disposable anti-static spatula to prevent dust lofting.

    • Self-Validation: Wipe the exterior of the receiving flask with a solvent-dampened Kimwipe before removing it from the hood to ensure no invisible dust tracks are carried out.

B. Reaction Setup
  • Solvent Choice: When dissolving this amine, avoid chlorinated solvents (DCM/Chloroform) if possible, as they can enhance skin permeability of the solute.

  • Temperature: If heating is required, ensure the system is closed (condenser + nitrogen line). Hot amine vapors are highly penetrating and irritating.

C. Decontamination
  • Acid Wash: Since the molecule is a basic amine, clean glassware with a dilute acid solution (e.g., 5% Citric Acid or 1N HCl) before standard detergent washing. This protonates the amine, turning it into a water-soluble salt that is easier to rinse away and less volatile.

  • Surface Check: UV light (254 nm) can sometimes visualize triazole residues if the compound is UV-active (common for conjugated systems), providing a quick check for cleanliness.

Waste Disposal & Environmental Stewardship

1-(Pentan-2-yl)-1H-1,2,4-triazol-3-amine poses a specific risk to aquatic environments (H411).[2][3][4]

  • Segregation: Do NOT mix with general organic waste if that waste is destined for fuel blending without specific incineration protocols.

  • Labeling: Waste containers must be labeled "Toxic to Aquatic Life" and "Potential Reprotoxin."

  • Stream: High-Temperature Incineration is the only acceptable disposal method to ensure destruction of the stable triazole ring.

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term damage.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench (15 min) 2. Soap & Water 3. Do NOT scrub (abrasion) Skin->ActionSkin ActionEye 1. Eye Wash (15 min) 2. Hold Lids Open 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen (if trained) 3. Monitor Thyroid func. Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Guide) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response logic for exposure events.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6504, Amitrole (3-Amino-1,2,4-triazole). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Amitrole. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3-amino-1,2,4-triazole.[3] Retrieved from [Link]

Sources

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